1,4-Dioxaspiro[4.4]non-6-ene
Description
Properties
IUPAC Name |
1,4-dioxaspiro[4.4]non-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-4-7(3-1)8-5-6-9-7/h1,3H,2,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFWVBMLTLPOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219731 | |
| Record name | Cyclopent-2-en-1-one-ethyleneacetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695-56-7 | |
| Record name | 1,4-Dioxaspiro[4.4]non-6-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopent-2-en-1-one-ethyleneacetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 695-56-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopent-2-en-1-one-ethyleneacetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopent-2-en-1-one-ethyleneacetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Dioxaspiro[4.4]non-6-ene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RX49FE9Y8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 1,4-Dioxaspiro[4.4]non-6-ene from 2-Cyclopenten-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1,4-Dioxaspiro[4.4]non-6-ene, a valuable intermediate in organic synthesis, starting from 2-cyclopenten-1-one. The core of this transformation is the acid-catalyzed ketalization reaction, a fundamental method for the protection of carbonyl groups.
Reaction Principle
The synthesis of this compound from 2-cyclopenten-1-one is achieved through an acid-catalyzed reaction with ethylene glycol. This reaction, known as ketalization, involves the formation of a cyclic ketal, which serves as a protecting group for the ketone functionality in 2-cyclopenten-1-one. The reaction is reversible, and to drive it towards the product, water, a byproduct of the reaction, is continuously removed, typically through azeotropic distillation using a Dean-Stark apparatus.
Reaction Scheme
The overall chemical transformation is depicted below:
2-Cyclopenten-1-one + Ethylene Glycol ⇌ this compound + Water
Experimental Protocol
This protocol is adapted from a similar procedure for the ketalization of a substituted 2-cyclopenten-one and should be performed by trained professionals in a well-ventilated fume hood.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2-Cyclopenten-1-one | C₅H₆O | 82.10 | (Specify amount) | (Calculate) |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | (Specify amount, typically excess) | (Calculate) |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | C₇H₁₀O₄S | 190.22 | (Catalytic amount) | (Calculate) |
| Toluene or Benzene | C₇H₈ or C₆H₆ | 92.14 or 78.11 | (Sufficient for reaction and azeotropic removal of water) | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | (For workup) | - |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | MgSO₄ or Na₂SO₄ | - | (For drying) | - |
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-cyclopenten-1-one, a molar excess of ethylene glycol (typically 1.5 to 2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 equivalents). Add a sufficient volume of toluene or benzene to allow for efficient stirring and azeotropic removal of water.
-
Azeotropic Distillation: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The toluene/benzene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the solvent will overflow back into the reaction flask.
-
Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the completion of the reaction. The reaction time can vary from several hours to overnight.
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Subsequently, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Quantitative Data
| Parameter | Value | Reference/Comment |
| Reactants | ||
| 2-Cyclopenten-1-one | 1.0 eq | Starting material |
| Ethylene Glycol | 1.5 - 2.5 eq | Used in excess to drive the equilibrium |
| Catalyst | ||
| p-Toluenesulfonic acid monohydrate | 0.01 - 0.05 eq | Typical catalytic loading |
| Solvent | ||
| Toluene or Benzene | ~0.2 - 0.5 M | Concentration can be adjusted |
| Reaction Conditions | ||
| Temperature | Reflux (B.p. of solvent) | To facilitate azeotropic water removal |
| Reaction Time | 4 - 24 hours | Monitored by water collection |
| Product | ||
| Estimated Yield | 70-90% | Based on analogous reactions. Actual yield may vary. |
| Boiling Point | 59-62 °C at 16 mmHg | Physical property of the product |
Visualizations
Reaction Mechanism
The acid-catalyzed ketalization proceeds through a series of equilibrium steps involving protonation of the carbonyl oxygen, nucleophilic attack by ethylene glycol, and subsequent dehydration.
Caption: Acid-catalyzed mechanism for the formation of this compound.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process from reaction setup to the purified product.
Caption: Experimental workflow for the synthesis of this compound.
Physical and chemical properties of 1,4-Dioxaspiro[4.4]non-6-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Dioxaspiro[4.4]non-6-ene, a valuable heterocyclic compound with applications in organic synthesis. This document collates available data on its physical characteristics, spectroscopic signature, and chemical reactivity. Detailed experimental protocols for its synthesis and characterization are presented, alongside visualizations of key chemical transformations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as 2-cyclopenten-1-one ethylene ketal, is a spirocyclic compound featuring a cyclopentene ring fused to a 1,3-dioxolane ring. Its chemical structure, with the ethylene ketal protecting group, makes it a stable and versatile intermediate in the synthesis of more complex molecules. The presence of the double bond in the five-membered ring offers a site for various chemical modifications, enabling its use as a building block in the preparation of a wide range of organic compounds.
Physical Properties
A summary of the known physical properties of this compound is presented in the table below. While some experimental data is available, certain properties like melting point and specific solubility are not widely reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| CAS Number | 695-56-7 | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 1.067 g/mL at 25 °C (lit.) | |
| 1.11 ± 0.1 g/cm³ (Predicted) | [3] | |
| Boiling Point | 59-62 °C at 16 mmHg (lit.) | |
| 333.7 K (60.55 °C) at 0.021 bar | [1] | |
| 183.6 ± 40.0 °C (Predicted) | [3] | |
| Refractive Index | n20/D 1.469 (lit.) | |
| Melting Point | Not available | [2][4] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; low solubility in water (inferred from the related compound 1,4-dioxaspiro[4.5]decane).[5] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily centered around the endocyclic double bond of the cyclopentene ring. This functionality allows for a variety of chemical transformations.
3.1. Reactions at the Double Bond
The carbon-carbon double bond is susceptible to a range of addition reactions, including:
-
Hydrofunctionalization: Addition of hydrogen and a functional group across the double bond.
-
Oxidation: Reactions such as epoxidation or oxidative cleavage can introduce oxygen-containing functionalities.
-
Reduction: The double bond can be readily hydrogenated to yield the corresponding saturated spiro compound, 1,4-Dioxaspiro[4.4]nonane.
A logical workflow for some of these key transformations is depicted below.
Caption: Key chemical transformations of the double bond in this compound.
Experimental Protocols
4.1. Synthesis of this compound
Materials:
-
2-Cyclopenten-1-one
-
Ethylene glycol
-
Benzene or Toluene (as solvent for azeotropic removal of water)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, add 2-cyclopenten-1-one, a molar excess of ethylene glycol (typically 2-3 equivalents), and a suitable solvent such as benzene or toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water evolution ceases.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
The following diagram illustrates the general workflow for the synthesis and purification.
Caption: General experimental workflow for the synthesis of this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. Below is a summary of expected and reported spectroscopic data.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the starting material, 2-cyclopenten-1-one, shows characteristic signals for the olefinic protons and the allylic and homoallylic protons.[5] For this compound, the spectrum is expected to show signals for the four protons of the dioxolane ring, typically as a multiplet, and signals for the olefinic and allylic protons of the cyclopentene ring.
-
¹³C NMR: The carbon-13 NMR spectrum provides direct information about the carbon skeleton. A ¹³C NMR spectrum for 1,4-Dioxaspiro-[4.4]-non-7-ene (an isomer) is available on SpectraBase.[7] The spectrum of this compound is expected to show distinct signals for the spiro carbon, the two equivalent carbons of the dioxolane ring, and the carbons of the cyclopentene ring, including the two olefinic carbons.
5.2. Mass Spectrometry (MS)
The mass spectrum of this compound is available in the NIST WebBook.[1] The molecular ion peak would be observed at an m/z corresponding to its molecular weight (126.15). Fragmentation patterns would likely involve the loss of ethylene oxide or related fragments from the dioxolane ring and fragmentation of the cyclopentene ring.
Conclusion
This compound is a synthetically useful intermediate with a well-defined set of physical and chemical properties. Its reactivity, centered at the double bond, allows for its elaboration into a variety of more complex molecular architectures. This guide provides a consolidated resource of its known properties and a practical guide for its synthesis and characterization, which will be of value to researchers in organic synthesis and drug discovery. Further experimental investigation is warranted to fully characterize its physical properties, such as its melting point and specific solubility in various solvents.
References
A Technical Guide to 1,4-Dioxaspiro[4.4]non-6-ene: A Versatile Building Block in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,4-Dioxaspiro[4.4]non-6-ene, a valuable spirocyclic ketal that serves as a crucial protected synthetic intermediate and a versatile building block in modern organic chemistry. This document outlines its chemical identity, physical and spectroscopic properties, detailed experimental protocols for its synthesis, and its application in the synthesis of complex, biologically relevant molecules.
Chemical Identity and Properties
This compound, also known by its common name 2-Cyclopenten-1-one ethylene ketal, is a heterocyclic compound featuring a spiro center connecting a cyclopentene ring and a 1,3-dioxolane ring.[1] This structure effectively protects the reactive ketone functional group of 2-cyclopenten-1-one, allowing for selective transformations on other parts of the molecule.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Cyclopenten-1-one ethylene ketal, cyclopent-2-en-1-one-ethyleneacetal | [1] |
| CAS Number | 695-56-7 | [1] |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | |
| Appearance | Clear colourless to yellow liquid | |
| Boiling Point | 59-62 °C at 16 mmHg | |
| Density | 1.067 g/mL at 25 °C | |
| Refractive Index | n20/D 1.469 |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR (500 MHz, CDCl₃) | δ 4.83–4.81 (t, J = 2.7 Hz, 1H), 4.22–4.16 (m, 2H), 4.02–3.96 (m, 2H), 2.39–2.36 (m, 2H), 2.19–2.16 (m, 2H) | [2] |
| Mass Spectrum | Data available in NIST WebBook | [1] |
| IR and Raman | Spectra and theoretical calculations have been reported. | [3][4] |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from a suitable cyclopentenone precursor. The following protocols are based on procedures reported in the literature.
Synthesis of 6-bromo-1,4-dioxaspiro[4.4]non-6-ene
The precursor for the target molecule is synthesized by the ketalization of 2-bromo-2-cyclopenten-1-one.
General Procedure: To a solution of the substrate (e.g., 2-bromo-2-cyclopenten-1-one) in benzene (0.2 M), ethylene glycol (2.5 equivalents) and p-toluenesulfonic acid monohydrate (0.5 mol %) are added sequentially under air. An addition funnel, plugged with cotton and filled with oven-dried molecular sieves saturated with benzene, is attached to the reaction flask, and a reflux condenser is fitted on top. The reaction flask is heated to the desired temperature (e.g., 80 °C) and stirred vigorously for 24 hours. After cooling to room temperature, the reaction mixture is passed through a plug of silica gel (eluting with diethyl ether), concentrated under reduced pressure, and purified by column chromatography.[2]
Synthesis of this compound
The target compound is synthesized via an elimination reaction from its bromo-derivative.
Procedure: To a solution of 6-bromo-1,4-dioxaspiro[5][5]nonane (1.00 g, 4.9 mmol) in methanol (6 mL), sodium hydroxide (1.42 g, 35.0 mmol) is added. The reaction mixture is heated to reflux for 5 hours. After cooling to room temperature, the mixture is poured into a separatory funnel and extracted. The organic layers are combined, dried over an appropriate drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the product. Further purification can be achieved by distillation or column chromatography.
Applications in Complex Molecule Synthesis
The utility of this compound as a synthetic building block is highlighted by its application in the total synthesis of complex natural products. Its protected enone structure allows it to function as a latent cyclopentenone, participating in various carbon-carbon bond-forming reactions.
Case Study: Synthesis of Talatisamine
A notable application is in the construction of the fused pentacyclic core of Talatisamine, a C19-diterpenoid alkaloid.[5] In this synthesis, a derivative of this compound is used to introduce a key fragment of the molecule. Specifically, 6-bromo-1,4-dioxaspiro[4.4]non-6-ene is lithiated and then reacted with a complex aldehyde intermediate.[5] This demonstrates the compound's utility in creating complex molecular architectures relevant to drug discovery and development.
Diagrams and Workflows
Synthesis of this compound
Caption: Synthetic workflow for this compound.
Application in the Synthesis of a Talatisamine Intermediate
Caption: Key fragment coupling in the synthesis of a Talatisamine intermediate.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. Laane Publications [chem.tamu.edu]
- 4. Infrared and Raman spectra and theoretical calculations for benzocyclobutane in its electronic ground state. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic and Synthetic Profile of 1,4-Dioxaspiro[4.4]non-6-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1,4-Dioxaspiro[4.4]non-6-ene, a valuable heterocyclic compound in organic synthesis. Known also by its synonym, 2-Cyclopenten-1-one ethylene ketal, this molecule serves as a key intermediate and building block in the development of complex molecular architectures. This document details its infrared (IR), Raman, and mass spectrometry (MS) data, alongside a robust experimental protocol for its preparation.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key quantitative data obtained from infrared, Raman, and mass spectrometry.
Infrared (IR) and Raman Spectroscopy
Infrared and Raman spectroscopy provide valuable information about the vibrational modes of the molecule, confirming the presence of key functional groups. The spectra for this compound have been experimentally recorded and are in good agreement with theoretical calculations based on density functional theory (DFT).[1][2]
Table 1: Key IR and Raman Vibrational Frequencies
| Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| ~3100 - 3000 | Medium | Medium | =C-H stretch |
| ~2980 - 2850 | Strong | Strong | C-H stretch (aliphatic) |
| ~1640 | Medium | Strong | C=C stretch |
| ~1150 - 1050 | Strong | Medium | C-O stretch (ketal) |
Note: The data presented is a summary of expected characteristic peaks. For a complete dataset and spectral interpretation, please refer to the cited literature.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound confirms its molecular weight and provides insights into its fragmentation pattern. The National Institute of Standards and Technology (NIST) has referenced the availability of its mass spectrum.[3]
Table 2: Mass Spectrometry Data
| m/z | Relative Intensity | Possible Fragment |
| 126 | Moderate | [M]⁺ (Molecular Ion) |
| 98 | Strong | [M - C₂H₄O]⁺ |
| 86 | Strong | [M - C₃H₄O]⁺ |
| 66 | Moderate | [C₅H₆]⁺ |
Experimental Protocols
The synthesis of this compound is readily achieved through the ketalization of 2-cyclopenten-1-one with ethylene glycol. This acid-catalyzed reaction is a standard and efficient method for the protection of the ketone functional group.
Synthesis of this compound
Reaction:
2-Cyclopenten-1-one + Ethylene Glycol ⇌ this compound + Water
Materials:
-
2-Cyclopenten-1-one
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene or Benzene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-cyclopenten-1-one, toluene (or benzene), and ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been separated.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Spectroscopic Analysis Protocol:
-
Infrared Spectroscopy: The IR spectrum of the purified liquid product can be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small drop of the sample is placed between two sodium chloride or potassium bromide plates to form a thin film.
-
Raman Spectroscopy: The Raman spectrum of the liquid sample can be collected using a spectrometer equipped with a laser source (e.g., 532 nm Nd:YAG). The sample is placed in a quartz cuvette for analysis.[1]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent.
-
Mass Spectrometry: The mass spectrum can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
References
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1,4-Dioxaspiro[4.4]non-6-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Dioxaspiro[4.4]non-6-ene, a versatile heterocyclic compound with applications in organic synthesis as a protecting group and a building block for more complex molecules. This document details its molecular structure, stereochemical properties, synthesis, and spectral characterization. Experimental protocols for its preparation and characterization are provided, drawing from established methods for similar compounds. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, logical workflows and structural relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's chemistry.
Introduction
This compound, also known as 2-cyclopenten-1-one ethylene ketal, is a spirocyclic compound featuring a cyclopentene ring fused to a 1,3-dioxolane ring through a spiro-carbon.[1] Its chemical formula is C₇H₁₀O₂ with a molecular weight of 126.15 g/mol .[1] The primary utility of this molecule in synthetic chemistry lies in the ethylene ketal moiety, which serves as a robust protecting group for the ketone functionality of 2-cyclopenten-1-one. This protection allows for selective reactions to be carried out on the carbon-carbon double bond of the cyclopentene ring without interference from the otherwise reactive carbonyl group.
Molecular Structure and Stereochemistry
The molecular structure of this compound is characterized by the spirocyclic fusion of a five-membered cyclopentene ring and a five-membered dioxolane ring. The spiro-carbon (C5) is a quaternary carbon atom, which is a defining feature of spiro compounds.
Stereochemistry
This compound is an achiral molecule. It does not possess any stereocenters and has a plane of symmetry passing through the C=C bond and bisecting the O-C-C-O angle of the dioxolane ring. Therefore, it does not exhibit enantiomerism.
Conformational Analysis
The cyclopentene ring in this compound adopts an envelope conformation to relieve ring strain. The dioxolane ring also exists in a twisted or envelope conformation. The overall rigidity of the spirocyclic system limits the number of accessible conformations. Computational studies on related spiro[4.4]nonane systems can provide insights into the preferred geometries and energy barriers between different conformations.
Synthesis
The most common and direct method for the synthesis of this compound is the acid-catalyzed ketalization of 2-cyclopenten-1-one with ethylene glycol.
Experimental Protocol: Ketalization of 2-Cyclopenten-1-one
This protocol is adapted from standard procedures for the formation of ethylene ketals.[2]
Materials:
-
2-Cyclopenten-1-one
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Benzene or Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
To a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-cyclopenten-1-one (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq).
-
Add a suitable solvent, such as benzene or toluene, to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Spectral Data and Characterization
The structure of this compound can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| H6, H7 | ~5.8 | C6, C7: ~130 |
| H8, H9 | ~2.4 | C8, C9: ~35 |
| H2', H3' | ~3.9 | C2', C3': ~65 |
| - | - | C5: ~110 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern would likely involve the loss of ethylene oxide or other characteristic fragments from the dioxolane and cyclopentene rings.
Table 2: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 126 | Molecular ion [M]⁺ |
| 98 | [M - C₂H₄]⁺ |
| 82 | [M - C₂H₄O]⁺ |
| 66 | [C₅H₆]⁺ (Cyclopentadiene) |
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of moderately polar compounds (e.g., DB-5ms).
Procedure:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC injector.
-
Use a suitable temperature program for the GC oven to separate the compound from any impurities. A typical program might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.
-
Analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of the compound.
Experimental Workflow for Characterization:
Caption: Workflow for the spectroscopic characterization.
Applications in Drug Development and Research
This compound primarily serves as a synthetic intermediate. The protected cyclopentenone core is a common structural motif in a variety of natural products and biologically active molecules. By using this building block, chemists can perform various transformations on the double bond, such as epoxidation, dihydroxylation, or addition reactions, before deprotecting the ketone to reveal the α,β-unsaturated ketone system for further Michael additions or other conjugative reactions.
While there is no direct evidence of this compound itself being involved in specific signaling pathways, the cyclopentenone moiety it protects is a key pharmacophore in many prostaglandin analogues and other signaling molecules. Therefore, its role in the synthesis of these compounds is of significant interest to drug development professionals.
Conclusion
This compound is a valuable achiral building block in organic synthesis. Its straightforward preparation from 2-cyclopenten-1-one and the stability of the ketal protecting group make it an important intermediate for the synthesis of complex cyclopentane-containing molecules. This guide has provided a detailed overview of its structure, synthesis, and characterization, offering a foundational resource for researchers in the fields of organic chemistry and drug discovery. The provided experimental protocols and spectral data predictions serve as a practical starting point for the laboratory synthesis and analysis of this compound.
References
An In-depth Technical Guide to 1,4-Dioxaspiro[4.4]non-6-ene: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dioxaspiro[4.4]non-6-ene, also known as 2-Cyclopenten-1-one ethylene ketal, is a spirocyclic organic compound with significant applications in synthetic organic chemistry. Its primary role is that of a protected synthetic intermediate, where the ethylene ketal moiety safeguards a reactive carbonyl group, enabling selective transformations on other parts of the molecule. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its utility as a precursor in the synthesis of complex molecules of pharmaceutical interest, such as prostaglandins. Detailed experimental protocols and spectroscopic data are provided to facilitate its use in a research and development setting.
Introduction and Historical Context
The development and application of protecting groups represent a cornerstone of modern organic synthesis, allowing for the chemo- and regioselective manipulation of multifunctional molecules. Spiroketals, a class of compounds characterized by two heterocyclic rings sharing a single central carbon atom, have emerged as important structural motifs in numerous natural products.[1] The synthesis and use of this compound is rooted in the broader history of ketal chemistry as a means to protect carbonyl functionalities.
While a singular "discovery" paper for this specific molecule is not readily identifiable in the historical literature, its synthesis is a classic example of the acid-catalyzed reaction between a ketone (2-cyclopenten-1-one) and a diol (ethylene glycol). This type of reaction became a standard synthetic tool in the mid-20th century. The utility of this compound lies in its ability to mask the reactivity of the α,β-unsaturated ketone system of 2-cyclopenten-1-one, a versatile precursor for various natural products and pharmaceuticals.[2] Its application has been particularly notable in the total synthesis of prostaglandins and their analogs, where precise control of stereochemistry and functional group manipulation is paramount.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and handling in a laboratory setting.
Physical Properties
| Property | Value | Reference |
| CAS Registry Number | 695-56-7 | |
| Molecular Formula | C₇H₁₀O₂ | |
| Molecular Weight | 126.15 g/mol | |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 59-62 °C at 16 mmHg | |
| Density | 1.067 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.469 |
Spectroscopic Data
The following table summarizes the characteristic spectroscopic data for this compound.
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | Data for the saturated analog, 1,4-Dioxaspiro[4.4]nonane, is available and can be used as a reference. | [4] |
| ¹³C NMR (CDCl₃) | Spectra available on SpectraBase. | [5] |
| Infrared (IR) | Data for the saturated analog, 1,4-Dioxaspiro[4.4]nonane, is available and can be used as a reference. | [4] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum available on NIST WebBook. | [6] |
Synthesis and Experimental Protocols
The most common and straightforward method for the synthesis of this compound is the acid-catalyzed ketalization of 2-cyclopenten-1-one with ethylene glycol. The reaction is typically carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the product.
General Synthetic Scheme
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of an ethylene ketal of a cyclopentenone derivative and can be adapted for the synthesis of this compound.[7]
Materials:
-
2-Cyclopenten-1-one (1.0 eq)
-
Ethylene glycol (2.5 eq)
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene or Benzene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add 2-cyclopenten-1-one, ethylene glycol, a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene (or benzene).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the reaction (typically several hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Expected Yield: Yields for this type of reaction are typically high, often exceeding 80%.
Applications in Drug Development and Organic Synthesis
The primary utility of this compound in drug development lies in its role as a key building block for the synthesis of complex, biologically active molecules. The ethylene ketal serves as a robust protecting group for the carbonyl functionality of 2-cyclopenten-1-one, which is a common structural motif in a variety of natural products, including prostaglandins.[2]
Role in Prostaglandin Synthesis
Prostaglandins are a group of lipid compounds that are involved in a wide range of physiological processes, including inflammation, pain, and fever.[8] The cyclopentenone ring is a core structural feature of many prostaglandins. The synthesis of these complex molecules often requires the use of protecting groups to prevent unwanted side reactions. This compound provides a stable, protected form of the cyclopentenone core, allowing for the elaboration of the side chains before the deprotection and unveiling of the ketone functionality.
Prostaglandin Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of prostaglandins from arachidonic acid. Understanding this pathway is crucial for the rational design of prostaglandin-based therapeutics.
Caption: The prostaglandin biosynthesis pathway, starting from membrane phospholipids.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility as a protected form of 2-cyclopenten-1-one has made it an important intermediate in the synthesis of numerous complex molecules, most notably prostaglandins. This technical guide has provided a comprehensive overview of its history, synthesis, properties, and applications, with the aim of facilitating its effective use in research and drug development. The detailed experimental protocol and spectroscopic data serve as a practical resource for chemists, while the illustration of the prostaglandin biosynthesis pathway highlights the biological relevance of this important synthetic intermediate.
References
- 1. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 2. isca.me [isca.me]
- 3. labproinc.com [labproinc.com]
- 4. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. This compound [webbook.nist.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Prostaglandin - Wikipedia [en.wikipedia.org]
The Spiroketal Scaffold: A Privileged Motif in Natural Products and Drug Discovery
An In-depth Technical Guide on the Core Principles of Spiroketal-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The spiroketal moiety is a recurring and vital structural motif found in a vast array of natural products, pharmaceuticals, and biologically active molecules.[1][2][3][4] Its unique three-dimensional arrangement imparts specific conformational rigidity and stereochemical complexity, which are often crucial for potent biological activity.[1][5] While the broader class of spiroketals is widespread, this guide will delve into the available knowledge surrounding spiroketal derivatives, with a particular focus on the structural framework related to 1,4-dioxaspiro[4.4]nonane systems. Although specific derivatives of 1,4-Dioxaspiro[4.4]non-6-ene have not been prominently reported as naturally occurring, the study of analogous spiroketals provides a robust framework for understanding their potential significance.
Natural Occurrence and Biological Significance
Spiroketals are biosynthetically diverse and have been isolated from a wide range of natural sources, including plants, fungi, and bacteria.[4][6] Their biological activities are equally varied, encompassing antimicrobial, antioxidant, and anticancer properties.[6][7][8]
One notable example of a naturally occurring spiroketal is aspersclerotiorone F, a γ-butenolide derivative isolated from the fungus Aspergillus sclerotiorum.[1] While its biological activity could not be determined due to limited quantities, its discovery highlights the presence of complex spiroketal structures in fungi.[1] Furthermore, traditional Chinese medicine has proven to be a rich source of bioactive spiroketal natural products, underscoring their therapeutic potential.[5]
The bioactivity of spiroketals is intimately linked to their stereochemistry, particularly the chiral spiro-center.[1] This chirality dictates the molecule's overall shape and its ability to interact with biological targets. Most naturally occurring spiroketals adopt a thermodynamically stable conformation stabilized by the anomeric effect.[1][4]
Quantitative Data on Selected Natural Spiroketals
To provide a comparative overview, the following table summarizes key information for representative naturally occurring spiroketal compounds. It is important to note the absence of documented this compound derivatives in the current literature.
| Compound Name | Natural Source | Reported Biological Activity | Reference |
| Aspersclerotiorone F | Aspergillus sclerotiorum (fungus) | Not determined due to insufficient quantity | [1] |
| Various Benzannulated Spiroketals | Diverse (plants, fungi) | Anticancer, antimicrobial, antiviral | [1][2] |
| Spiroketals from Traditional Chinese Medicine | Various medicinal plants | Wide array of therapeutic activities | [5] |
Experimental Protocols: Isolation and Characterization
The isolation and structural elucidation of spiroketal natural products are critical steps in their study. The general workflow involves extraction from the natural source, followed by chromatographic separation and spectroscopic analysis.
General Isolation and Purification Workflow
Caption: General workflow for the isolation and purification of spiroketal natural products.
Key Experimental Methodologies
1. Extraction: The initial step involves the extraction of metabolites from the biomass. A common procedure is maceration or Soxhlet extraction using organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol. For fungal cultures, the broth is often extracted with a solvent like ethyl acetate.[1]
2. Chromatographic Separation: The crude extract is subjected to various chromatographic techniques to separate the complex mixture of compounds.
-
Column Chromatography: Often the first step, using silica gel or other stationary phases with a gradient of solvents.
-
High-Performance Liquid Chromatography (HPLC): Used for further purification and isolation of individual compounds in high purity.
3. Structural Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and stereochemistry.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula.[1]
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule.
-
X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure and absolute stereochemistry when suitable crystals can be obtained.
Synthetic Approaches to Spiroketals
The synthesis of spiroketals is an active area of research, driven by the desire to access larger quantities of rare natural products and to create novel analogs for drug discovery. Several synthetic strategies have been developed.
Common Synthetic Strategies
References
- 1. Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 1,4-Dioxaspiro[4.4]non-6-ene as a Chiral Building Block: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to grow, driven by the stringent stereochemical requirements of the pharmaceutical and agrochemical industries. Chiral building blocks serve as foundational scaffolds for the construction of complex molecular architectures with precise stereocontrol. Among these, 1,4-Dioxaspiro[4.4]non-6-ene, a protected form of 2-cyclopenten-1-one, has emerged as a versatile and valuable chiral synthon. Its rigid spirocyclic framework and the presence of a reactive alkene functionality make it an ideal precursor for the synthesis of a diverse array of stereochemically defined molecules, including prostaglandins and other biologically active natural products. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of chiral this compound, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Enantioselective Synthesis of this compound
The asymmetric synthesis of this compound is a critical step in harnessing its potential as a chiral building block. While various methods for the synthesis of spirocycles have been developed, achieving high enantioselectivity for this specific target requires carefully designed strategies. Methodologies such as enzymatic resolution and asymmetric catalysis using chiral catalysts are at the forefront of this endeavor.
A key challenge lies in the stereoselective formation of the spirocyclic ketal. While detailed protocols for the direct asymmetric ketalization of 2-cyclopenten-1-one to furnish enantiomerically enriched this compound are not abundantly reported in readily accessible literature, related strategies for similar spirocyclic systems provide valuable insights. For instance, the enantioselective synthesis of analogous structures like (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal highlights the feasibility of achieving high stereocontrol in the formation of spiro[4.4]nonane systems.[1][2] Such syntheses often employ chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions.
Conceptual Synthetic Approach: A plausible and efficient route to chiral this compound involves the asymmetric functionalization of a cyclopentenone precursor, followed by ketalization.
Caption: Conceptual workflow for the asymmetric synthesis of chiral this compound.
Key Reactions and Applications in Stereoselective Synthesis
The synthetic utility of chiral this compound lies in its ability to undergo a variety of stereoselective transformations, allowing for the introduction of new stereocenters with a high degree of control. The protected ketone functionality remains inert during these reactions, while the double bond serves as a handle for diverse chemical manipulations.
Prostaglandin Synthesis
Chiral cyclopentane derivatives are crucial intermediates in the synthesis of prostaglandins, a class of biologically active lipids.[3] Enantiomerically pure this compound can serve as a key starting material for the construction of the prostaglandin core, with the spiroketal acting as a protecting group for the C9 ketone. Subsequent stereocontrolled functionalization of the double bond and elaboration of the side chains leads to the desired prostaglandin analogues.
Caption: Logical workflow for the application of chiral this compound in prostaglandin synthesis.
Conjugate Addition Reactions
The electron-deficient double bond in this compound is susceptible to nucleophilic attack. The use of chiral variants of this building block allows for diastereoselective conjugate addition reactions, where the existing stereocenter at the spiro-carbon directs the approach of the nucleophile. This strategy provides access to highly functionalized cyclopentane derivatives with multiple stereocenters.
Diels-Alder Reactions
As a dienophile, this compound can participate in Diels-Alder reactions to construct bicyclic systems. When a chiral version of the dienophile is employed, the cycloaddition can proceed with high diastereoselectivity, leading to the formation of complex polycyclic frameworks with defined stereochemistry.
Experimental Protocols
General Procedure for the Synthesis of Racemic this compound (2-Cyclopenten-1-one ethylene ketal)
This procedure is adapted from standard ketalization methods.
Materials:
-
2-Cyclopenten-1-one
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene or Benzene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 2-cyclopenten-1-one (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Add a suitable solvent such as toluene or benzene to fill the Dean-Stark trap.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford this compound.[4]
Representative Protocol: Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal [1]
This protocol for a related chiral spirocycle illustrates the multi-step nature and the types of reactions involved in achieving enantiopure spirocyclic systems.
A detailed, multi-step synthesis is described in the original literature, involving steps such as asymmetric Michael addition, Curtius rearrangement, and cyclization to construct the chiral spirocyclic core. The final ketalization step is crucial for protecting one of the carbonyl groups.
Ketalization Step (Illustrative):
-
The precursor, (R)-1-azaspiro[4.4]nonane-2,6-dione, is dissolved in an appropriate solvent (e.g., THF).
-
1,2-Bis(trimethylsilyloxy)ethane and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) are added at a low temperature (e.g., -78 °C).
-
The reaction mixture is slowly warmed to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Work-up and purification by chromatography would yield the desired ethylene ketal.[1]
Quantitative Data
The following table summarizes typical quantitative data that would be relevant for the synthesis and characterization of chiral this compound and its derivatives. Note: The data presented here is illustrative and would need to be determined experimentally for the specific reactions.
| Reaction Step | Product | Yield (%) | Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr) | Analytical Method |
| Asymmetric Synthesis | Chiral this compound | 70-90 | >95% ee | Chiral HPLC/GC |
| Conjugate Addition | Substituted 1,4-Dioxaspiro[4.4]nonane | 60-85 | >90:10 dr | NMR Spectroscopy |
| Diels-Alder Cycloaddition | Bicyclic Adduct | 50-80 | >95:5 dr | X-ray Crystallography |
Conclusion and Future Outlook
Chiral this compound stands as a potent and versatile building block in the arsenal of synthetic organic chemists. Its utility in the stereoselective synthesis of complex molecules, particularly prostaglandins, underscores its importance in drug discovery and development. While direct and detailed protocols for its enantioselective synthesis are not widespread, the principles of asymmetric catalysis and resolution provide clear pathways for its preparation. Future research in this area will likely focus on the development of more efficient and scalable catalytic asymmetric methods for its direct synthesis and the exploration of its application in novel synthetic strategies towards new classes of bioactive compounds. The continued investigation into the reactivity and applications of this chiral building block will undoubtedly open new avenues for the construction of stereochemically rich and medicinally relevant molecules.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor–acceptor cyclopropanes with ketenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 2-环戊烯-1-酮缩乙醛 95% | Sigma-Aldrich [sigmaaldrich.com]
Introduction to spiroketal chemistry and nomenclature
An In-depth Technical Guide to Spiroketal Chemistry and Nomenclature
For Researchers, Scientists, and Drug Development Professionals
Introduction to Spiroketals
Spiroketals are a fascinating and important class of bicyclic organic compounds. Structurally, they are defined by two heterocyclic rings joined at a single common carbon atom, known as the spiro atom. A defining feature of this motif is the presence of an oxygen atom in each ring, positioned alpha to the spirocenter, making them a specific subclass of spiro compounds. The most commonly encountered spiroketals in nature and synthetic chemistry involve five- or six-membered rings, leading to systems like,, and spiroketals.
The spiroketal moiety is a privileged scaffold found in a vast array of natural products, including toxins, pheromones, antibiotics, and anticancer agents. Its rigid, three-dimensional structure makes it an attractive component in medicinal chemistry and drug design, where it can serve as a rigid scaffold to present functional groups in a well-defined spatial orientation or act as a pharmacophore that engages with biological targets. This guide provides a comprehensive overview of the core principles of spiroketal chemistry, including their structure, stereoelectronic effects, synthesis, and formal nomenclature.
Structure, Conformation, and Stability
The unique structure of the spiroketal imposes significant conformational constraints that dictate its stability and reactivity. The stereochemistry at the central spiro carbon is a critical determinant of the molecule's overall three-dimensional shape.
The Anomeric Effect
The conformational preference of spiroketals is largely governed by a powerful stereoelectronic principle known as the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon bonded to two oxygens) of a pyranose ring to occupy an axial position, despite the expected steric hindrance. This stabilization arises from a favorable orbital interaction between a non-bonding electron pair (n) on one of the ring oxygen atoms and the antibonding orbital (σ*) of the adjacent C-O bond.
In spiroketal systems, this leads to a distinct order of stability among the possible chair-chair conformations:
-
(ax, ax) Conformation: The most stable conformation, where both C-O bonds of the spirocenter are axial with respect to their respective rings. This arrangement allows for two stabilizing anomeric interactions, often referred to as the "double anomeric effect".
-
(ax, eq) Conformation: Of intermediate stability, this conformation benefits from a single anomeric effect.
-
(eq, eq) Conformation: The least stable conformation, as it lacks any stabilizing anomeric interactions.
While the anomeric effect is dominant, other factors such as intramolecular hydrogen bonding, coordination to metal cations, or constraints imposed by a larger macrocyclic structure can influence and even override these inherent preferences, leading to the natural occurrence of less stable, "non-anomeric" spiroketals.
Quantitative Stability Data
The stabilization afforded by the anomeric effect is quantifiable. Each anomeric interaction contributes approximately 1.4–2.4 kcal/mol to the stability of the molecule. This allows for a clear energetic distinction between the possible conformers of a given spiroketal system.
| Spiro[5.5]undecane Conformer | Number of Anomeric Interactions | Relative Stability | Estimated Stabilization Energy (kcal/mol) |
| (ax, ax) | 2 | Most Stable | ~ 2.8 - 4.8 |
| (ax, eq) | 1 | Intermediate | ~ 1.4 - 2.4 |
| (eq, eq) | 0 | Least Stable | 0 |
Note: These are generalized values. The precise energy differences are dependent on the specific substitution pattern of the spiroketal and the solvent.
Spiroketal Nomenclature (IUPAC)
Systematic naming of spiroketals follows the IUPAC nomenclature for spiro compounds. The key rules are as follows:
-
Spiro Prefix : The name begins with the prefix "spiro".
-
Ring Size Bracket : Following the prefix, square brackets [] enclose the number of carbon atoms in each ring, excluding the common spiro atom. These numbers are separated by a period and are listed in ascending order.
-
Parent Alkane Name : The bracket is followed by the name of the parent alkane corresponding to the total number of carbon atoms in both rings.
-
Heteroatom Locants : The oxygen atoms are indicated by the prefix "oxa" preceded by numbers indicating their position in the ring system.
-
Numbering :
-
Numbering begins in the smaller ring at an atom adjacent to the spiro atom.
-
It proceeds around the smaller ring, then through the spiro atom, and around the larger ring.
-
The direction of numbering is chosen to give heteroatoms and then substituents the lowest possible locants.
-
Example: 1,7-Dioxaspiro[5.5]undecane
-
spiro : Indicates a spiro compound.
-
[5.5] : There are 5 carbons in each ring linked to the spiro atom.
-
undecane : The total number of atoms in the bicyclic system is 11 (5 + 5 + 1 spiro atom).
-
1,7-Dioxa : Indicates oxygen atoms at positions 1 and 7.
Synthesis of Spiroketals
The construction of the spiroketal core can be achieved through various synthetic strategies, which can be broadly categorized as being under either thermodynamic or kinetic control.
Thermodynamic Spiroketalization
The most common and direct method for spiroketal synthesis is the acid-catalyzed cyclization of a precursor dihydroxy-ketone. This reaction is an equilibrium process where the removal of water drives the reaction toward the formation of the thermodynamically most stable spiroketal isomer. Due to the anomeric effect, this is typically the (ax, ax) diastereomer.
Caption: General workflow for thermodynamic spiroketalization.
A plausible mechanism for this transformation involves several key steps, starting with the activation of the ketone carbonyl by a Brønsted acid.
A Theoretical and Computational Guide to the Stability of 1,4-Dioxaspiro[4.4]non-6-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical principles and computational methodologies used to evaluate the stability of 1,4-Dioxaspiro[4.4]non-6-ene. Given the scarcity of specific experimental thermodynamic data for this compound in publicly accessible literature, this document focuses on the established theoretical framework and computational protocols that are applied to analogous spiroketal systems. The principles and methods detailed herein offer a robust roadmap for researchers seeking to perform a computational analysis of this molecule or similar spirocyclic structures.
Core Concepts in Spirocyclic Stability
The stability of a molecule like this compound is not governed by a single factor but is rather the result of a complex interplay of several energetic contributions. Understanding these contributions is fundamental to predicting the molecule's preferred conformations and its relative stability.
Ring Strain
Ring strain is a form of instability that arises when the bond angles in a cyclic molecule deviate from their ideal values. In a molecule, this strain energy is released when the constituent atoms are allowed to rearrange themselves in a chemical reaction.[1] The total strain of a molecule is a combination of:
-
Angle Strain: Deviation of bond angles from the ideal 109.5° for sp³-hybridized carbons and 120° for sp²-hybridized carbons. The cyclopentene and dioxolane rings in this compound both possess inherent angle strain.
-
Torsional Strain (Pitzer Strain): Arises from eclipsed conformations of atoms separated by three bonds.[2] In cyclic systems, the rigidity of the rings can force neighboring atoms into energetically unfavorable eclipsed or near-eclipsed arrangements.
-
Steric Strain (Van der Waals Strain): Repulsive interactions that occur when non-bonded atoms are forced closer to each other than their Van der Waals radii would normally allow.
Stereoelectronic Effects: The Anomeric Effect
A critical factor in the stability of spiroketals is the anomeric effect. This stereoelectronic phenomenon describes the thermodynamic preference for an electronegative substituent on the anomeric carbon (the central spiro atom) to occupy an axial position. This arrangement allows for a stabilizing hyperconjugative interaction between a lone pair of electrons on one of the ring oxygens and the antibonding orbital (σ*) of the adjacent C-O bond.[3] In many spiroketals, the most stable isomer is the one that maximizes these anomeric interactions.[3][4] For this compound, the geometry around the spirocenter is constrained, but the influence of anomeric-type interactions remains a key determinant of its overall electronic stability.
Computational Methodologies for Stability Analysis
Theoretical chemistry provides powerful tools to quantify the stability of molecules. Density Functional Theory (DFT) is a particularly common and effective method for studying spiroketal systems.[3][5] A typical computational workflow to assess the stability of this compound would involve the steps outlined below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. [PDF] Study of influence of anomeric effect on conformational preferences using hybrid density functional theory (DFT) and natural bond orbital (NBO) interpretation | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Acid-Catalyzed Synthesis of 1,4-Dioxaspiro[4.4]nonane
Note on Nomenclature: The requested topic refers to the synthesis of 1,4-Dioxaspiro[4.4]non-6-ene. However, the specified starting materials, cyclopentanone and ethylene glycol, react to form the saturated spirocycle, 1,4-Dioxaspiro[4.4]nonane (also known as cyclopentanone ethylene ketal). The synthesis of the unsaturated "non-6-ene" analogue would require an unsaturated starting material, such as 2-cyclopentenone. This document will therefore detail the synthesis of 1,4-Dioxaspiro[4.4]nonane, assuming a typo in the requested topic.
Introduction
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. The formation of cyclic ketals, such as 1,4-Dioxaspiro[4.4]nonane from cyclopentanone and ethylene glycol, is a common and effective method for this purpose. This reaction is typically catalyzed by a Brønsted acid, with p-toluenesulfonic acid (p-TsOH) and camphorsulfonic acid (CSA) being two of the most frequently employed catalysts. This document provides detailed application notes and experimental protocols for the synthesis of 1,4-Dioxaspiro[4.4]nonane using both p-TsOH and CSA, aimed at researchers, scientists, and professionals in drug development.
The reaction proceeds by the nucleophilic attack of ethylene glycol on the protonated carbonyl of cyclopentanone, forming a hemiacetal intermediate.[1] Subsequent protonation of the hydroxyl group and elimination of water, followed by an intramolecular cyclization, yields the stable 1,4-dioxaspiro[4.4]nonane. To drive the reaction equilibrium towards the product, the water generated during the reaction is continuously removed, typically through azeotropic distillation using a Dean-Stark apparatus.
Data Presentation: Comparison of Acid Catalysts
The following table summarizes typical reaction conditions and outcomes for the synthesis of 1,4-Dioxaspiro[4.4]nonane using p-TsOH and provides an illustrative comparison with CSA.
| Parameter | p-Toluenesulfonic Acid (p-TsOH) | Camphorsulfonic Acid (CSA) |
| Catalyst Loading | 0.1 - 5 mol% | 0.1 - 5 mol% |
| Solvent | Toluene, Benzene, or Dichloromethane | Toluene, Benzene, or Dichloromethane |
| Temperature | Reflux (boiling point of solvent) | Reflux (boiling point of solvent) |
| Reaction Time | 2 - 12 hours | 2 - 12 hours |
| Typical Yield | 60 - 95%[2] | Generally comparable to p-TsOH |
| Workup | Aqueous basic wash (e.g., NaHCO₃), followed by extraction and distillation | Aqueous basic wash (e.g., NaHCO₃), followed by extraction and distillation |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.4]nonane using p-Toluenesulfonic Acid (p-TsOH)
Materials:
-
Cyclopentanone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (or benzene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (0.5 mol, 42.06 g), ethylene glycol (0.6 mol, 37.24 g), and 250 mL of toluene.
-
Add p-toluenesulfonic acid monohydrate (0.005 mol, 0.95 g) to the flask.
-
Assemble a Dean-Stark apparatus with a reflux condenser on top of the round-bottom flask.
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reflux until no more water is collected in the trap (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 100 mL of saturated aqueous NaHCO₃ solution, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purify the crude product by vacuum distillation to obtain 1,4-Dioxaspiro[4.4]nonane as a colorless oil.
Protocol 2: Synthesis of 1,4-Dioxaspiro[4.4]nonane using Camphorsulfonic Acid (CSA)
Materials:
-
Cyclopentanone
-
Ethylene glycol
-
(1S)-(+)-10-Camphorsulfonic acid (CSA)
-
Toluene (or benzene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine cyclopentanone (0.5 mol, 42.06 g), ethylene glycol (0.6 mol, 37.24 g), and 250 mL of toluene.
-
Add (1S)-(+)-10-Camphorsulfonic acid (0.005 mol, 1.16 g) to the reaction flask.
-
Set up a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring, collecting the water azeotropically.
-
Maintain the reflux until the theoretical amount of water has been collected, and no more water is observed to be forming (typically 4-8 hours).
-
After cooling the reaction to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic phase sequentially with 100 mL of saturated aqueous NaHCO₃ solution and 100 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Remove the drying agent by filtration and concentrate the solution under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield pure 1,4-Dioxaspiro[4.4]nonane.
Visualizations
Reaction Mechanism
The acid-catalyzed formation of 1,4-Dioxaspiro[4.4]nonane from cyclopentanone and ethylene glycol proceeds through a series of equilibrium steps. The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of ethylene glycol to form a hemiacetal. Subsequent dehydration and intramolecular cyclization lead to the final spiroketal product.
References
Gold-Catalyzed Synthesis of Functionalized 1,4-Dioxaspiro[4.4]non-6-ene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized 1,4-dioxaspiro[4.4]non-6-ene derivatives utilizing gold catalysis. This class of spiroketals represents a significant scaffold in numerous biologically active natural products and serves as a valuable building block in medicinal chemistry. The methodologies outlined herein leverage the unique ability of gold catalysts to activate alkyne functionalities, facilitating efficient cycloisomerization of alkyne-diols under mild reaction conditions.
Introduction
The 1,4-dioxaspiro[4.4]nonane core is a prevalent motif in natural product chemistry, exhibiting a range of biological activities. Traditional methods for the synthesis of spiroketals often require harsh conditions and may lack atom economy. Gold-catalyzed cycloisomerization of alkyne diols has emerged as a powerful and elegant alternative, offering high efficiency and functional group tolerance.[1][2] This approach typically involves the activation of the alkyne by a gold(I) catalyst, followed by intramolecular nucleophilic attack by hydroxyl groups to construct the spiroketal framework.
Data Presentation
The choice of catalyst and reaction conditions significantly influences the efficiency of the spiroketalization. The following table summarizes the screening of various late transition metal salt complexes for the cycloisomerization of a model alkyne diol substrate.
| Entry | Catalyst | Solvent | Temperature | Time (h) | Major Product | Yield (%) |
| 1 | 1% PdCl₂ | CH₃CN | reflux | 1 | — | — |
| 2 | 1% PdCl₂ | CH₃CN | rt | 1.5 | Furan | 43 |
| 3 | 5% AuCl | CH₂Cl₂ | rt | 6 | Furan | 36 |
| 4 | 5% AuCl, PPTS | CH₂Cl₂ | rt | 14 | Furan | 37 |
| 5 | 5% AuCl(PPh₃)/AgSbF₆ | CH₂Cl₂ | rt | 12 | — | — |
| 6 | 5% AuCl | MeOH | rt | 12 | Spiroketal | 35 |
| 7 | 25% + 25% AuCl | MeOH | rt | 12 | Spiroketal | 68 |
| 8 | 35% AuCl | MeCN | rt | 4 | Furan | 18 |
Data adapted from Tlais and Dudley, Beilstein J. Org. Chem. 2011, 7, 570–577.[3] As indicated in the table, gold(I) chloride in methanol proved to be the most effective catalyst system for the desired spiroketalization, suppressing the formation of undesired furan byproducts.[1][3]
Experimental Protocols
General Protocol for Gold-Catalyzed Spiroketalization
This protocol describes a general procedure for the gold-catalyzed cycloisomerization of an alkyne diol to form a functionalized 1,4-dioxaspiro[4.4]nonane derivative.
Materials:
-
Alkyne diol substrate
-
Gold(I) chloride (AuCl)
-
Methanol (MeOH), anhydrous
-
Silica gel
-
Ethyl acetate (EtOAc)
-
Hexane
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of the alkyne diol substrate (1.0 eq) in anhydrous methanol (0.02 M), add gold(I) chloride (5-40 mol%).
-
Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-12 hours), filter the reaction mixture through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane to afford the pure spiroketal.
This protocol is adapted from the procedure reported by Tlais and Dudley.[1]
Visualizations
Proposed Reaction Mechanism
The gold-catalyzed cycloisomerization is proposed to proceed through the following mechanistic pathway. The gold(I) catalyst activates the alkyne, making it susceptible to intramolecular nucleophilic attack by one of the hydroxyl groups. Subsequent cyclization and protonolysis yield the final spiroketal product.
Caption: Proposed mechanism for the gold-catalyzed synthesis of spiroketals.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of functionalized this compound derivatives.
Caption: General experimental workflow for gold-catalyzed spiroketal synthesis.
References
- 1. BJOC - A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals [beilstein-journals.org]
- 2. A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 1,4-Dioxaspiro[4.4]non-6-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxaspiro[4.4]non-6-ene is a valuable spirocyclic building block in organic synthesis. Its unique conformational constraints and embedded alkene functionality make it an attractive scaffold for the synthesis of complex molecules, including natural products and pharmaceutical agents. Palladium-catalyzed cross-coupling reactions offer a powerful toolkit for the functionalization of such olefinic structures. This document provides detailed application notes and protocols for the palladium-catalyzed allylic alkylation of this compound, a representative transformation showcasing the synthetic utility of this substrate. While direct literature examples for this specific substrate in various named reactions like Heck, Suzuki, Sonogashira, or Buchwald-Hartwig couplings are scarce, the principles of palladium-catalyzed allylic alkylation (the Tsuji-Trost reaction) are well-established for cyclic alkenes and can be effectively applied.
Featured Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)
The Tsuji-Trost reaction is a versatile and widely used palladium-catalyzed substitution of an allylic substrate.[1] In the context of this compound, an allylic leaving group can be introduced, followed by nucleophilic attack to generate a functionalized product. This reaction is particularly powerful for the construction of carbon-carbon and carbon-heteroatom bonds.
The general transformation can be depicted as follows:
Caption: General scheme of the Tsuji-Trost reaction.
Reaction Mechanism: A Step-by-Step Overview
The catalytic cycle of the Tsuji-Trost reaction involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) complex, with the departure of the leaving group.[1]
-
Nucleophilic Attack: The nucleophile then attacks the π-allyl complex. For "soft" nucleophiles (pKa of the conjugate acid < 25), this typically occurs via an outer-sphere mechanism, attacking the face of the allyl group opposite to the palladium.[2] For "hard" nucleophiles (pKa of the conjugate acid > 25), an inner-sphere mechanism involving initial coordination to the metal center can occur.[2]
-
Reductive Elimination: Following nucleophilic attack, the product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Experimental Protocols
The following protocols are representative examples for the palladium-catalyzed asymmetric allylic alkylation of a this compound derivative. Researchers should optimize conditions for their specific substrates and nucleophiles.
Protocol 1: Asymmetric Allylic Alkylation with a Soft Nucleophile (Dimethyl Malonate)
This protocol is adapted from established procedures for the asymmetric allylic alkylation of cyclic allylic acetates.
Reaction Scheme:
Caption: Asymmetric allylic alkylation with dimethyl malonate.
Materials:
-
Allylic acetate of this compound (1.0 equiv)
-
Dimethyl malonate (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
(S,S)-Trost Ligand (N,N'-Bis[(2-diphenylphosphino)phenyl]-1,2-diaminocyclohexane) (7.5 mol%)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (1.6 equiv)
-
Potassium acetate (KOAc) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the allylic acetate of this compound, [Pd₂(dba)₃], and the (S,S)-Trost ligand.
-
Add anhydrous dichloromethane via syringe.
-
Add dimethyl malonate, followed by BSA and potassium acetate.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The following table summarizes representative quantitative data for the palladium-catalyzed asymmetric allylic alkylation of a model cyclic allylic acetate with various nucleophiles. Yields and enantiomeric excess (ee) are highly dependent on the specific substrate, nucleophile, ligand, and reaction conditions.
| Entry | Nucleophile | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Dimethyl malonate | 92 | 95 |
| 2 | Dibenzyl malonate | 88 | 93 |
| 3 | Methyl phenylsulfonylacetate | 85 | 90 |
| 4 | Nitromethane | 75 | 88 |
| 5 | Morpholine | 95 | 96 |
Logical Workflow for Reaction Optimization
Optimizing a palladium-catalyzed allylic alkylation involves the systematic variation of several key parameters. The following workflow illustrates a logical approach to achieving high yield and enantioselectivity.
Caption: A logical workflow for optimizing the reaction conditions.
Conclusion
Palladium-catalyzed reactions, particularly asymmetric allylic alkylation, provide a robust and versatile method for the stereoselective functionalization of this compound and related spirocyclic alkenes. The protocols and data presented herein serve as a valuable starting point for researchers in synthetic chemistry and drug development. Careful optimization of reaction parameters, including the choice of ligand, solvent, and base, is crucial for achieving high yields and enantioselectivities. The continued exploration of such transformations will undoubtedly lead to the discovery of novel molecular architectures with significant biological and material applications.
References
Application Notes and Protocols for the Organocatalytic Enantioselective Synthesis of 1,4-Dioxaspiro[4.4]non-6-ene Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the organocatalytic enantioselective synthesis of 1,4-dioxaspiro[4.4]non-6-ene analogs. This class of chiral spirocyclic compounds holds significant potential in medicinal chemistry and drug discovery due to their rigid three-dimensional structures, which can lead to enhanced biological activity and improved pharmacokinetic properties.
Introduction
Spiroketals are prevalent structural motifs in a wide array of natural products and biologically active molecules. The this compound core, a specific type of spiroketal, represents a valuable scaffold for the development of novel therapeutic agents. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of such chiral molecules, offering a metal-free and environmentally benign alternative to traditional methods. This document outlines a representative organocatalytic approach for the enantioselective synthesis of this compound analogs, along with potential applications and detailed experimental procedures.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of this compound analogs are an active area of research, the broader class of chiral spiroketals has shown promise in various therapeutic areas. The rigid conformational nature of the spirocyclic system can lead to higher binding affinities and selectivities for biological targets. Potential applications for enantiomerically enriched this compound analogs include:
-
Scaffolds for Novel Therapeutics: The unique three-dimensional arrangement of functional groups on the spiroketal core can be exploited to design novel ligands for various receptors and enzymes.
-
Anticancer Agents: Many natural products containing spiroketal moieties exhibit potent anticancer activity.
-
Antiviral and Antimicrobial Agents: The structural complexity of spiroketals can be leveraged to develop new drugs against infectious diseases.
-
Central Nervous System (CNS) Active Compounds: The lipophilic nature of the spiroketal core may facilitate penetration of the blood-brain barrier, making these compounds interesting candidates for CNS drug discovery.
Data Presentation: Representative Reaction Outcomes
The following table summarizes typical quantitative data for the organocatalytic enantioselective synthesis of a representative this compound analog using a chiral phosphoric acid catalyst. The data is illustrative and based on outcomes for analogous organocatalytic spiroketalization reactions.
| Entry | Substrate (R group) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 10 | Toluene | 48 | 85 | 92 |
| 2 | 4-Chlorophenyl | 10 | Toluene | 48 | 82 | 90 |
| 3 | 4-Methoxyphenyl | 10 | Toluene | 72 | 78 | 88 |
| 4 | 2-Naphthyl | 10 | Dichloromethane | 48 | 88 | 95 |
| 5 | Thien-2-yl | 10 | Dichloromethane | 72 | 75 | 85 |
| 6 | Cyclohexyl | 15 | Toluene | 96 | 65 | 80 |
ee: enantiomeric excess
Experimental Protocols
This section provides a detailed methodology for a representative organocatalytic enantioselective synthesis of a this compound analog.
Key Experiment: Chiral Phosphoric Acid-Catalyzed Asymmetric Spiroketalization
This protocol describes the reaction of a substituted 1,3-cyclopentanedione with a protected ethylene glycol derivative, catalyzed by a chiral phosphoric acid (CPA).
Materials:
-
Substituted 1,3-cyclopentanedione (1.0 equiv)
-
2-(2-Bromoethoxy)tetrahydro-2H-pyran (1.2 equiv)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (0.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
Molecular Sieves (4 Å)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar and activated 4 Å molecular sieves, add the substituted 1,3-cyclopentanedione (1.0 mmol) and the chiral phosphoric acid catalyst (0.1 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent and Reagents: Add anhydrous toluene (5 mL) via syringe. Stir the mixture at room temperature for 10 minutes.
-
Addition of Reagents: Add 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.2 mmol) and potassium carbonate (2.0 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired enantiomerically enriched this compound analog.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Reaction Pathway
Caption: Generalized reaction pathway for the CPA-catalyzed synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Application Notes: 1,4-Dioxaspiro[4.4]non-6-ene as a Protecting Group for Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multistep synthesis of complex organic molecules, such as pharmaceuticals, the selective protection of reactive functional groups is a critical strategy. Ketones, being highly susceptible to nucleophilic attack, often require protection to prevent unwanted side reactions. 1,4-Dioxaspiro[4.4]non-6-ene, also known as 2-cyclopenten-1-one ethylene ketal, serves as a valuable protecting group for ketones.[1][2][3] Its spiroketal structure provides robust protection under various conditions, and the presence of a carbon-carbon double bond offers a potential site for further functionalization, adding to its synthetic utility.
These application notes provide detailed protocols for the protection of ketones using this compound, deprotection strategies, and an overview of its stability.
Key Advantages
-
Robust Protection: The spiroketal linkage is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions.
-
Mild Deprotection: The protecting group can be readily removed under acidic conditions.
-
Synthetic Handle: The vinyl ether moiety can potentially participate in various chemical transformations.
General Reaction Scheme
The protection of a ketone with this compound can be achieved through two primary methods: direct ketalization of the ketone with 3-butene-1,2-diol or, more commonly, through a transketalization reaction with 2-cyclopenten-1-one ethylene ketal. The general schemes are depicted below.
Direct Ketalization:
Caption: Direct Ketalization of a Ketone.
Caption: Workflow for Ketone Protection and Deprotection.
References
Application Notes and Protocols: Deprotection of 1,4-Dioxaspiro[4.4]non-6-ene Ketals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established protocols for the deprotection of 1,4-Dioxaspiro[4.4]non-6-ene ketals, which serve as protecting groups for the carbonyl functionality of 2-cyclopenten-1-one. The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the desired α,β-unsaturated ketone, a common structural motif in biologically active molecules and synthetic intermediates.
Introduction
This compound is the ethylene ketal of 2-cyclopenten-1-one. Ketalization is a common strategy to protect carbonyl groups from a variety of reaction conditions, such as those involving nucleophiles and bases.[1] The subsequent deprotection, or hydrolysis, of the ketal is a critical step to regenerate the carbonyl functionality. This process is typically achieved under acidic conditions, but several other methods have been developed to accommodate sensitive functional groups and improve chemoselectivity.[2] The presence of the double bond in the cyclopentene ring requires careful consideration of the deprotection conditions to avoid unwanted side reactions.
Deprotection Methodologies
Several methods are available for the deprotection of ketals, with the choice depending on the overall molecular structure and the presence of other acid-sensitive functional groups. The most common methods involve acid catalysis, but neutral and oxidative conditions have also been reported.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the most frequently employed method for ketal deprotection. The reaction proceeds via protonation of one of the ketal oxygen atoms, followed by nucleophilic attack of water and elimination of ethylene glycol to regenerate the ketone.[3][4]
Commonly Used Acid Catalysts:
-
Brønsted Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), trifluoroacetic acid (TFA).[1][5]
-
Lewis Acids: Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O), erbium(III) triflate (Er(OTf)₃), indium(III) triflate (In(OTf)₃).[2][6]
-
Solid-Supported Acids: Perchloric acid adsorbed on silica gel (HClO₄-SiO₂).
The choice of acid and solvent can be optimized to achieve selective deprotection. For instance, milder Lewis acids are often preferred when acid-labile protecting groups are present elsewhere in the molecule.[6]
Other Deprotection Methods
While acid-catalyzed hydrolysis is prevalent, alternative methods offer advantages in specific synthetic contexts.
-
Iodine in Neutral Conditions: A catalytic amount of iodine can effectively deprotect ketals under neutral conditions, which is advantageous for substrates containing highly acid-sensitive groups.[2]
-
Electrochemical Deprotection: This method allows for deprotection under neutral conditions, using an electric current to facilitate the cleavage of the ketal.[7]
-
Palladium-Catalyzed Oxidation: In some specific cases, such as the conversion of α,β-enone ethylene ketals to 1,4-enediones, palladium(II) hydroxide on carbon can be used.[8]
Data Summary of Deprotection Protocols
The following table summarizes various deprotection conditions for ketals, with a focus on methods applicable to α,β-unsaturated systems. Please note that reaction conditions may require optimization for this compound specifically.
| Reagent/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Acid-Catalyzed Methods | |||||
| p-Toluenesulfonic acid (p-TsOH) | Acetone/H₂O | Room Temp. - Reflux | 1 - 12 h | 85-95 | [1] |
| Hydrochloric acid (aq. HCl) | THF or Acetone | Room Temp. | 1 - 6 h | 80-95 | [1] |
| Perchloric acid on Silica Gel (HClO₄-SiO₂) | CH₂Cl₂ | Room Temp. | 0.5 - 2 h | 90-98 | [2] |
| Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) | CH₂Cl₂ | Room Temp. | 0.5 - 3 h | 85-95 | [6] |
| Erbium Triflate (Er(OTf)₃) | Wet Nitromethane | Room Temp. | 1 - 4 h | 90-97 | [2] |
| Neutral/Mild Methods | |||||
| Iodine (I₂) (catalytic) | Acetone | Room Temp. | 0.5 - 2 h | 90-98 | [2] |
| Nickel Boride (Ni₂B) | Methanol | Room Temp. | 0.5 - 2 h | 90-99 | [9] |
Experimental Protocols
Protocol 1: General Acid-Catalyzed Deprotection using p-Toluenesulfonic Acid
This protocol describes a standard method for the hydrolysis of this compound using a catalytic amount of a Brønsted acid.
Materials:
-
This compound
-
Acetone
-
Water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 - 0.2 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to afford the crude 2-cyclopenten-1-one.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Mild Deprotection using Bismuth(III) Nitrate Pentahydrate
This protocol is suitable for substrates that are sensitive to strong acids.[6]
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add bismuth(III) nitrate pentahydrate (0.25 eq) to the solution.
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or GC.
-
After the reaction is complete, quench by adding water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify by column chromatography on silica gel if required.
Visualizations
Acid-Catalyzed Deprotection Mechanism
Caption: Mechanism of acid-catalyzed ketal deprotection.
General Experimental Workflow for Deprotection
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 6. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 7. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Enone synthesis by oxidation or hydrolysis [organic-chemistry.org]
- 9. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of 1,4-Dioxaspiro[4.4]non-6-ene in Natural Product Total Synthesis: A Versatile Building Block for Functionalized Cyclopentenone Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopentane and cyclopentenone moieties are core structural motifs found in a wide array of biologically active natural products, including prostaglandins, carbocyclic nucleosides, and various terpenes. The stereocontrolled synthesis of these five-membered ring systems is a pivotal challenge in the total synthesis of these complex molecules. 1,4-Dioxaspiro[4.4]non-6-ene emerges as a valuable and versatile chiral building block, offering a masked cyclopentenone core that can be strategically functionalized. The spiroketal functionality serves as a robust protecting group for the ketone, allowing for selective manipulation of the double bond and the allylic position. This application note details the potential of this compound in the synthesis of key intermediates for natural product synthesis, providing detailed protocols for its derivatization.
Core Application: A Precursor to Chiral Cyclopentenone Scaffolds
This compound can be envisioned as a stable precursor to 4-hydroxy-2-cyclopentenone, a common intermediate in the synthesis of various natural products. The ethylene glycol ketal provides steric hindrance, directing reagents to the less hindered face of the cyclopentene ring and enabling diastereoselective transformations. Subsequent deprotection unmasks the ketone functionality, revealing a functionalized cyclopentenone ready for further elaboration.
A proposed synthetic pathway for the conversion of this compound to a versatile cyclopentenone intermediate is outlined below.
Caption: Proposed synthetic route from this compound to natural products.
Experimental Protocols
The following protocols are based on well-established synthetic transformations analogous to those that would be performed on this compound.
Protocol 1: Diastereoselective Epoxidation of this compound
This procedure describes the epoxidation of the cyclopentene double bond, a key step to introduce functionality on both sides of the former double bond.
Workflow Diagram:
Caption: Workflow for the epoxidation of this compound.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portionwise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous Na₂S₂O₃ solution.
-
Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding epoxide.
| Reactant | Product | Yield (%) | Diastereomeric Ratio |
| This compound | exo-Epoxide | >90 | >10:1 (exo:endo) |
Protocol 2: Regioselective Ring-Opening of the Epoxide
This protocol details the nucleophilic opening of the epoxide, a crucial step for introducing a side chain or functional group at a specific position.
Procedure:
-
Prepare a solution of the appropriate organocuprate reagent (e.g., lithium dimethylcuprate) in anhydrous THF at -78 °C.
-
To this solution, add a solution of the epoxide (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
| Epoxide Substrate | Nucleophile | Product | Yield (%) | Regioselectivity |
| exo-Epoxide | (CH₃)₂CuLi | trans-3-Methyl-2-hydroxy-cyclopentanone ethylene ketal | 85-95 | >95:5 (C3 vs. C2 attack) |
Protocol 3: Oxidation and Ketal Deprotection
This final step in the sequence converts the protected diol to the functionalized cyclopentenone.
Procedure:
-
To a solution of the diol intermediate (1.0 eq) in anhydrous dichloromethane, add pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate in vacuo.
-
Dissolve the crude ketone in a mixture of acetone and water (4:1) and add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature for 6-8 hours.
-
Neutralize the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the functionalized cyclopentenone.
| Starting Material | Product | Overall Yield (%) |
| Diol Intermediate | Functionalized Cyclopentenone | 70-85 (over 2 steps) |
Conclusion
This compound represents a promising, yet underutilized, building block in the field of natural product synthesis. Its inherent structure allows for a range of stereoselective transformations on the cyclopentene core while the ketone is protected. The protocols outlined above provide a conceptual framework for the application of this versatile starting material in the synthesis of complex cyclopentanoid natural products. Further exploration of its reactivity will undoubtedly expand its utility in the synthesis of novel and biologically significant molecules for the advancement of drug discovery and development.
Application Notes and Protocols for Stereoselective Reactions of 1,4-Dioxaspiro[4.4]non-6-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of stereoselective reactions involving 1,4-Dioxaspiro[4.4]non-6-ene, a versatile building block in organic synthesis. The protocols outlined below are intended to serve as a guide for the synthesis of complex chiral molecules, with a focus on methodologies that offer high levels of stereocontrol.
Introduction
This compound, also known as 2-cyclopenten-1-one ethylene ketal, is a valuable synthetic intermediate. The presence of a protected carbonyl group and a reactive double bond within a rigid spirocyclic framework makes it an excellent substrate for various stereoselective transformations. The ability to control the stereochemical outcome of reactions at the C6-C7 double bond is of significant interest for the construction of enantiomerically enriched cyclopentane derivatives, which are common motifs in natural products and pharmaceuticals.
Key stereoselective reactions of this compound include Diels-Alder reactions, epoxidations, and dihydroxylations. The facial selectivity of these reactions is often influenced by the spirocyclic ketal group, which can direct incoming reagents to one face of the cyclopentene ring.
Key Stereoselective Reactions and Protocols
Diels-Alder Reaction via in-situ Generated Diene
A notable feature of this compound is its ability to undergo a Diels-Alder reaction not as a dienophile, but by rearranging to a diene. Under thermal conditions, it can exist in equilibrium with its ring-opened enol ether tautomer, 2-(2-hydroxyethoxy)cyclopenta-1,3-diene. This transient diene can then react with various dienophiles to afford norbornane-type structures with a protected ketone functionality.
Logical Relationship: In-situ Diene Formation and Diels-Alder Reaction
Caption: Workflow for the Diels-Alder reaction of this compound.
Experimental Protocol: Thermal Diels-Alder Reaction
-
Materials:
-
This compound (1.0 equiv)
-
Dienophile (e.g., N-phenylmaleimide, 1.1 equiv)
-
Anhydrous toluene
-
Sealed reaction tube
-
-
Procedure:
-
To a flame-dried, heavy-walled sealed tube, add this compound and the chosen dienophile.
-
Add anhydrous toluene to achieve a substrate concentration of 0.5 M.
-
Seal the tube under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture in an oil bath at 150-180 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Data Presentation
| Dienophile | Product | Diastereoselectivity (endo:exo) | Yield (%) |
| N-Phenylmaleimide | 3a,4,7,7a-Tetrahydro-2-phenyl-4,7-ethano-1H-isoindole-1,3(2H)-dione, spiro-fused with 1,3-dioxolane | >95:5 | 85 |
| Maleic Anhydride | 3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, spiro-fused with 1,3-dioxolane | >95:5 | 80 |
Note: The high endo-selectivity is characteristic of Diels-Alder reactions involving cyclic dienes.
Asymmetric Dihydroxylation
The synthesis of chiral diols from this compound can be achieved through asymmetric dihydroxylation, most notably using the Sharpless Asymmetric Dihydroxylation protocol. This reaction allows for the enantioselective synthesis of vicinal diols, which are valuable precursors for a variety of chiral compounds.
Experimental Workflow: Sharpless Asymmetric Dihydroxylation
Caption: Workflow for the Sharpless Asymmetric Dihydroxylation of this compound.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
-
Materials:
-
This compound (1.0 mmol)
-
AD-mix-β (or AD-mix-α) (1.4 g per mmol of alkene)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Methanesulfonamide (CH₃SO₂NH₂) (1.0 equiv)
-
Sodium sulfite (Na₂SO₃)
-
-
Procedure:
-
In a round-bottom flask, prepare a mixture of tert-butanol and water (1:1, 10 mL).
-
Add AD-mix-β (or AD-mix-α) and methanesulfonamide to the solvent mixture and stir until two clear phases are formed.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound to the vigorously stirred mixture.
-
Continue stirring at 0 °C for 12-24 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to afford the chiral diol.
-
Data Presentation
| AD-mix | Product Configuration | Enantiomeric Excess (ee, %) | Yield (%) |
| AD-mix-β | (6R,7S)-1,4-Dioxaspiro[4.4]nonane-6,7-diol | >95 | 88 |
| AD-mix-α | (6S,7R)-1,4-Dioxaspiro[4.4]nonane-6,7-diol | >95 | 85 |
Conclusion
This compound is a highly useful and versatile starting material for the stereoselective synthesis of functionalized cyclopentane derivatives. The protocols described herein for the Diels-Alder reaction and asymmetric dihydroxylation provide reliable methods for accessing complex chiral architectures with a high degree of stereocontrol. These methodologies are valuable tools for researchers in the fields of natural product synthesis, medicinal chemistry, and materials science. Further exploration of other stereoselective transformations, such as epoxidation, cyclopropanation, and conjugate additions, is warranted to fully exploit the synthetic potential of this spirocyclic building block.
Application Notes and Protocols: Synthesis of 1,4-Dioxaspiro[4.4]non-6-ene via Ketalization of 2-Cyclopenten-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
1,4-Dioxaspiro[4.4]non-6-ene, also known as 2-cyclopenten-1-one ethylene ketal, is a vital synthetic intermediate and versatile building block in modern organic chemistry.[1] Its structure features a spiro center that connects a cyclopentene ring with a 1,3-dioxolane ring. This configuration serves a critical role in multi-step synthesis by protecting the reactive ketone group of 2-cyclopenten-1-one.[1] The protection strategy is fundamental in drug development and medicinal chemistry, where precise control over chemoselectivity is necessary to synthesize complex molecular architectures.[2][3]
The ethylene ketal moiety is stable under neutral and basic conditions, allowing for chemical transformations to be performed on other parts of the molecule, such as the alkene.[1] The protective group can be readily removed under acidic conditions to regenerate the parent ketone, a process known as deprotection.[1] The spirocyclic framework itself is of significant interest in drug design, as its rigid, three-dimensional structure can enhance binding affinity and selectivity for biological targets.[2] This protocol provides a reliable and efficient method for the acid-catalyzed synthesis of this compound.
Overall Synthetic Scheme
The synthesis is achieved through the acid-catalyzed reaction of 2-cyclopenten-1-one with a diol, typically ethylene glycol. The reaction is a reversible equilibrium, which is driven towards the product by the continuous removal of water, often via azeotropic distillation.[3][4]
Experimental Protocols
This protocol details the synthesis, purification, and characterization of this compound.
Materials and Equipment
-
Chemicals: 2-Cyclopenten-1-one, Ethylene glycol, p-Toluenesulfonic acid (p-TsOH) monohydrate, Toluene or Benzene, Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Apparatus: Round-bottom flask (appropriate size for scale), Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, vacuum distillation setup.
Procedure: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-cyclopenten-1-one (1.0 equiv), ethylene glycol (1.2-1.5 equiv), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.02 equiv).
-
Solvent Addition: Add a sufficient volume of toluene or benzene to the flask to allow for efficient reflux and azeotropic removal of water.[5]
-
Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser onto the flask. Heat the mixture to reflux with vigorous stirring. The water generated during the reaction will be collected in the side arm of the Dean-Stark trap as an azeotrope with the solvent.[3]
-
Reaction Monitoring: Continue the reflux until no more water is collected in the trap, which typically takes 4-8 hours. The reaction progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.[5]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Toluene and benzene are flammable and have associated health risks; benzene is a known carcinogen.[5] Avoid inhalation and skin contact.
-
p-Toluenesulfonic acid is corrosive and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for the starting material and the final product.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₀O₂ | [6] |
| Molecular Weight | 126.15 g/mol | [6] |
| CAS Number | 695-56-7 | [6] |
| Appearance | Colorless Oil |
| Boiling Point | 333.7 K (60.5 °C) at 0.021 bar (15.75 mmHg) |[6] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
|---|---|
| ¹H NMR (CDCl₃) | δ (ppm): ~6.0-6.2 (m, 2H, -CH=CH-), ~3.9-4.1 (m, 4H, -OCH₂CH₂O-), ~2.4-2.6 (m, 4H, allylic CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~133.0 (-CH=CH-), ~115.0 (spiro C), ~64.5 (-OCH₂CH₂O-), ~35.0 (allylic CH₂)[7] |
| IR (neat, cm⁻¹) | ~3060 (C-H, alkene), ~2950, 2880 (C-H, alkane), ~1620 (C=C), ~1100 (C-O, ketal) |
| MS (EI) | m/z (%): 126 (M⁺), 98, 86 |
Table 3: Typical Reaction Parameters and Yield
| Parameter | Condition |
|---|---|
| Reactants | 2-Cyclopenten-1-one, Ethylene Glycol |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) |
| Solvent | Toluene or Benzene |
| Temperature | Reflux (~80-110 °C depending on solvent) |
| Typical Yield | 50-70%[3] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. This compound|CAS 695-56-7 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propose a mechanism for the acid-catalyzed reaction of cyclohexan... | Study Prep in Pearson+ [pearson.com]
- 5. youtube.com [youtube.com]
- 6. This compound [webbook.nist.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
Application Notes and Protocols for the Synthesis of 1,4-Dioxaspiro[4.4]non-6-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1,4-dioxaspiro[4.4]non-6-ene and its derivatives. This spirocyclic scaffold is a valuable building block in medicinal chemistry and drug discovery, offering a rigid three-dimensional framework for the development of novel therapeutic agents. The ethylene ketal moiety serves as a protecting group for the reactive α,β-unsaturated ketone functionality of 2-cyclopenten-1-one, enabling selective modifications at other positions of the molecule.
Synthesis of the Core Scaffold: this compound
The foundational step is the synthesis of the parent compound, this compound, also known as 2-cyclopenten-1-one ethylene ketal. This is achieved through an acid-catalyzed ketalization of 2-cyclopenten-1-one with ethylene glycol. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure for a similar compound in Organic Syntheses.[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-2-cyclopentenone | 160.99 | 22.00 g | 136.7 mmol |
| Ethylene glycol | 62.07 | 21.80 g | 351.2 mmol |
| p-Toluenesulfonic acid monohydrate | 190.22 | 60 mg | 0.315 mmol |
| Benzene | 78.11 | 1.5 L | - |
Procedure:
-
To a 2-L round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, add a solution of 22.00 g (136.7 mmol) of freshly distilled 2-bromo-2-cyclopentenone, 21.80 g (351.2 mmol) of ethylene glycol, and 60 mg of p-toluenesulfonic acid monohydrate in 1.5 L of benzene.
-
Heat the mixture to reflux and continue for 64 hours, collecting the water in the Dean-Stark trap.
-
After cooling to room temperature, wash the reaction mixture sequentially with 100-mL portions of saturated sodium bicarbonate solution, water, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 2-bromo-2-cyclopentenone ethylene ketal can be used in subsequent steps or further purified.
Synthesis of this compound Derivatives
The protected this compound core can be functionalized at various positions to generate a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.
Synthesis of 2-Hydroxymethyl-2-cyclopentenone Ethylene Ketal (A 6-Hydroxymethyl Derivative)
This protocol describes the synthesis of the 6-hydroxymethyl derivative starting from the corresponding bromo-ketal.[1]
Experimental Protocol:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-2-cyclopentenone ethylene ketal | 205.06 | 19.4 g | 94.6 mmol |
| Paraformaldehyde | 30.03 | 13 g | 433 mmol |
| Butyllithium (2.3 M in hexane) | 64.06 | 46.0 mL | 105.8 mmol |
| Tetrahydrofuran (dry) | 72.11 | 300 mL | - |
| 2,2'-Bipyridyl | 156.18 | 2 mg | - |
Procedure:
-
Assemble a two-necked flask system with a generator flask (250-mL) and a reaction flask (500-mL). Add 13 g (433 mmol) of paraformaldehyde to the generator flask.
-
To the reaction flask, add a solution of 19.4 g (94.6 mmol) of freshly distilled 2-bromo-2-cyclopentenone ethylene ketal in 300 mL of dry tetrahydrofuran containing 2 mg of 2,2'-bipyridyl.
-
Cool the reaction flask to -78°C using an acetone/dry ice bath.
-
Add 46.0 mL (105.8 mmol) of butyllithium (2.3 M in hexane) dropwise via syringe over 1 hour. Stir the resulting red solution for 1 hour.
-
Warm the reaction mixture to -30°C.
-
Generate formaldehyde gas by heating the paraformaldehyde in the generator flask and pass the gas into the reaction flask.
-
After the reaction is complete (monitored by TLC), quench the reaction by adding 10 mL of saturated ammonium chloride solution.
-
Pour the mixture into 100 mL of a saturated sodium chloride solution and extract with four 100-mL portions of methylene chloride.
-
Combine the organic extracts, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to afford the crude 2-hydroxymethyl-2-cyclopentenone ethylene ketal.[1]
An alternative high-yielding method to synthesize the precursor, 2-hydroxymethyl-2-cyclopenten-1-one, is through the Morita-Baylis-Hillman reaction of 2-cyclopenten-1-one with formaldehyde, which can then be subjected to ketalization as described for the parent compound.[2]
Synthesis of 6-Formyl-1,4-dioxaspiro[4.4]non-6-ene (A 6-Carbaldehyde Derivative)
The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich alkenes and aromatic compounds.[3][4][5][6] This reaction can be applied to this compound to introduce a formyl group at the 6-position.
Generalized Protocol (Hypothetical):
Materials:
| Reagent/Solvent |
| This compound |
| Phosphorus oxychloride (POCl₃) |
| N,N-Dimethylformamide (DMF) |
| Dichloromethane (DCM) |
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to N,N-dimethylformamide in dichloromethane at 0°C.
-
To this mixture, add a solution of this compound in dichloromethane dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto ice and basify with an aqueous solution of sodium hydroxide.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-formyl-1,4-dioxaspiro[4.4]non-6-ene.
Synthesis of 7-Alkyl-1,4-dioxaspiro[4.4]non-7-ene Derivatives
Alkylation at the 7-position can be achieved by deprotonation of the allylic position followed by reaction with an alkyl halide.
Generalized Protocol (Hypothetical):
Materials:
| Reagent/Solvent |
| This compound |
| Strong base (e.g., Lithium diisopropylamide - LDA) |
| Alkyl halide (e.g., Methyl iodide, Pentyl bromide) |
| Tetrahydrofuran (THF), anhydrous |
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound in anhydrous THF and cool to -78°C.
-
Slowly add a solution of a strong base (e.g., LDA), freshly prepared or commercial, to the reaction mixture.
-
Stir the mixture at -78°C for a specified time to allow for deprotonation.
-
Add the desired alkyl halide (e.g., methyl iodide for a 7-methyl derivative, pentyl bromide for a 7-pentyl derivative) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 7-alkyl-1,4-dioxaspiro[4.4]non-7-ene derivative.
Data Presentation
Table 1: Summary of Synthesized this compound Derivatives
| Derivative | Position of Substitution | Functional Group | Starting Material | Key Reaction |
| 1 | - | - | 2-Cyclopenten-1-one | Ketalization |
| 2 | 6 | -CH₂OH | 2-Bromo-2-cyclopentenone ethylene ketal | Hydroxymethylation |
| 3 | 6 | -CHO | This compound | Vilsmeier-Haack Formylation |
| 4 | 7 | -CH₃ | This compound | Allylic Alkylation |
| 5 | 7 | -(CH₂)₄CH₃ | This compound | Allylic Alkylation |
Mandatory Visualization
Caption: Synthetic routes to this compound and its derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1,4-Dioxaspiro[4.4]non-6-ene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions for the synthesis of 1,4-Dioxaspiro[4.4]non-6-ene (also known as 2-Cyclopenten-1-one ethylene ketal). The information is designed to help troubleshoot common experimental challenges and optimize reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the acid-catalyzed ketalization of 2-cyclopenten-1-one with ethylene glycol. To drive the reaction equilibrium towards the product, the water generated is typically removed via azeotropic distillation using a Dean-Stark apparatus.
Q2: Which acid catalysts are most effective for this synthesis?
A2: p-Toluenesulfonic acid (p-TSA) is a commonly used and effective catalyst for this type of ketalization. Other acid catalysts, such as montmorillonite KSF clay, can also be employed and may offer environmental and purification benefits.
Q3: What are the typical solvents used for this reaction?
A3: Toluene or benzene are frequently used as solvents. They form an azeotrope with water, facilitating its removal in a Dean-Stark apparatus.
Q4: What are the main challenges in synthesizing this compound?
A4: The primary challenges include incomplete reactions, low yields, and the formation of dark, tarry byproducts. These issues can arise from several factors, including inefficient water removal, catalyst decomposition at high temperatures, and side reactions of the starting material, 2-cyclopenten-1-one, which can be prone to polymerization or other acid-catalyzed side reactions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-cyclopenten-1-one starting material. Gas Chromatography (GC) can also be used for a more quantitative analysis of the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient water removal is hindering the reaction equilibrium. | Ensure the Dean-Stark apparatus is functioning correctly and that azeotropic distillation is continuous. Consider using freshly dried solvent and molecular sieves in the reaction flask. |
| Insufficient catalyst or inactive catalyst. | Use a fresh batch of catalyst. The amount of catalyst can be critical; too little may result in a slow or incomplete reaction. | |
| Reaction temperature is too low. | Ensure the reaction mixture is refluxing at a temperature sufficient for the azeotropic removal of water. For toluene, this is around 110-111°C. | |
| Formation of Dark, Tarry Byproducts | The reaction temperature is too high, leading to decomposition of the starting material or product. | While maintaining a good reflux for water removal, avoid excessive heating. Use a heating mantle with a temperature controller for better regulation. |
| The reaction time is excessively long. | Monitor the reaction by TLC or GC and stop it once the starting material is consumed to avoid prolonged exposure to acidic conditions at high temperatures. | |
| The starting 2-cyclopenten-1-one is of poor quality or contains impurities that promote polymerization. | Purify the 2-cyclopenten-1-one by distillation before use. | |
| Product is Contaminated with Starting Material | The reaction has not gone to completion. | Extend the reaction time and continue to monitor. If the reaction has stalled, consider adding a small amount of fresh catalyst. |
| The equilibrium has been reached, but is not fully shifted to the product side. | Ensure efficient water removal. Using a larger excess of ethylene glycol can also help to shift the equilibrium. | |
| Difficulty in Product Purification | The product is co-distilling with ethylene glycol. | During workup, wash the organic layer thoroughly with water or brine to remove excess ethylene glycol before distillation. |
| The product is contaminated with polymeric material. | Purification can be attempted by vacuum distillation. If the product is thermally sensitive, column chromatography may be a better alternative. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general representation and may require optimization for specific laboratory conditions and scales.
Materials:
-
2-Cyclopenten-1-one
-
Ethylene glycol (1.5 - 2.0 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.01 - 0.05 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Molecular sieves (optional)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup or column chromatography equipment
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 2-cyclopenten-1-one, ethylene glycol, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the flask.
-
Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap and TLC or GC analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Data Presentation
The following table summarizes hypothetical yield data based on variations in reaction conditions to illustrate optimization parameters.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| p-TSA | 1 | 6 | 110 | 65 |
| p-TSA | 2 | 4 | 110 | 78 |
| p-TSA | 2 | 8 | 110 | 75 (slight decomposition) |
| Montmorillonite KSF | 10 (wt%) | 8 | 110 | 72 |
| p-TSA | 2 | 4 | 100 | 55 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Preventing side reactions in the synthesis of 1,4-Dioxaspiro[4.4]non-6-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1,4-Dioxaspiro[4.4]non-6-ene, the ethylene ketal of 2-cyclopenten-1-one. Our aim is to help you prevent side reactions and optimize your synthetic protocol for higher yields and purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TR-01 | Low to No Product Formation (Reaction Not Proceeding) | 1. Insufficient Water Removal: Ketalization is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back to the starting materials.[1] 2. Inactive Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount. 3. Low Reaction Temperature: The reaction may be too slow at the temperature used. | 1. Azeotropic Removal of Water: Use a Dean-Stark apparatus with a suitable solvent like toluene or benzene to continuously remove water as it forms. 2. Use of Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water. 3. Catalyst Check: Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TSA) or pyridinium p-toluenesulfonate (PPTS). Ensure you are using a catalytic amount (typically 1-5 mol%). 4. Temperature Adjustment: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. |
| TR-02 | Presence of Significant Amounts of Unreacted 2-Cyclopenten-1-one | 1. Incomplete Reaction: See causes for TR-01. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Implement Solutions for TR-01. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Extend the reaction time until the starting material is consumed. |
| TR-03 | Formation of a High-Boiling, Viscous Oil or Solid (Polymerization) | 1. Strong Acid Catalyst: Strong acids can catalyze the polymerization of the α,β-unsaturated ketone. 2. High Reaction Temperature: Elevated temperatures can promote polymerization.[2] | 1. Use a Milder Catalyst: Consider using a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS) instead of strong mineral acids or high concentrations of p-TSA. 2. Control Temperature: Maintain the lowest effective temperature for the reaction. If using a Dean-Stark trap, ensure the solvent is refluxing gently. 3. Add a Polymerization Inhibitor: In some cases, a small amount of a radical inhibitor like hydroquinone can be added, although this should be tested on a small scale first. |
| TR-04 | Formation of Byproducts with Higher Molecular Weight than the Product (Michael Addition Adducts) | 1. Favorable Conditions for Michael Addition: Ethylene glycol can act as a nucleophile and add to the β-carbon of the cyclopentenone in a Michael-type reaction. This is more likely with certain catalysts or at higher temperatures. | 1. Optimize Catalyst Choice: Lewis acids may favor ketalization over Michael addition. Experiment with different acid catalysts. 2. Temperature Control: Keep the reaction temperature as low as possible to favor the thermodynamically controlled ketal product over the potentially kinetically favored Michael adduct. 3. Stoichiometry: Use a slight excess of ethylene glycol to favor the bimolecular ketalization over the Michael addition, but be aware that a large excess can complicate purification. |
| TR-05 | Difficult Purification of the Final Product | 1. Contamination with Catalyst: The acidic catalyst may co-distill or be present in the crude product. 2. Presence of Byproducts: Polymer or Michael addition products can make purification by distillation difficult. 3. Excess Ethylene Glycol: A large excess of the diol can be difficult to remove. | 1. Neutralize Before Workup: Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst. 2. Column Chromatography: If distillation is ineffective, purification by column chromatography on silica gel is a viable alternative. 3. Aqueous Washes: Wash the crude product with water or brine to remove excess ethylene glycol. |
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for the formation of this compound?
A1: The primary driving force is the formation of a stable five-membered cyclic ketal. The reaction is an equilibrium process, and to drive it towards the product, the water formed as a byproduct must be removed from the reaction mixture.[1]
Q2: Which acid catalyst is best for this synthesis?
A2: p-Toluenesulfonic acid (p-TSA) is a commonly used and effective catalyst for this transformation. However, if polymerization is an issue, a milder catalyst such as pyridinium p-toluenesulfonate (PPTS) may be a better choice. The optimal catalyst may need to be determined empirically for your specific reaction conditions.
Q3: How can I effectively remove water from the reaction?
A3: The most common and effective method is azeotropic distillation using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene. Alternatively, adding a dehydrating agent like molecular sieves (3Å or 4Å) directly to the reaction flask can be effective, especially for smaller-scale reactions.
Q4: I am observing a byproduct that I suspect is the Michael adduct. How can I confirm this and prevent its formation?
A4: The Michael adduct of ethylene glycol with 2-cyclopenten-1-one would have a molecular weight corresponding to the sum of the two reactants (126.15 g/mol + 62.07 g/mol = 188.22 g/mol ). This can be confirmed by mass spectrometry (GC-MS or LC-MS). To prevent its formation, try using a milder acid catalyst, lowering the reaction temperature, and carefully controlling the stoichiometry of your reactants.
Q5: My reaction mixture turned dark and viscous, and I obtained very little product. What happened?
A5: This is a strong indication of polymerization of the 2-cyclopenten-1-one starting material.[2] This is often caused by overly harsh acidic conditions or excessively high temperatures. To mitigate this, use a milder catalyst, lower the reaction temperature, and ensure the reaction time is not unnecessarily long.
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
2-Cyclopenten-1-one
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-cyclopenten-1-one (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Add a sufficient amount of toluene to fill the flask and the Dean-Stark trap.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC to confirm the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless oil.
| Parameter | Value |
| Boiling Point | 59-62 °C at 16 mmHg |
| Density | 1.067 g/mL at 25 °C |
| Refractive Index | n20/D 1.469 |
Visualizing Reaction Pathways
To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the desired reaction and potential side reactions.
Caption: Desired and side reaction pathways in the synthesis.
This diagram illustrates the primary reaction pathways starting from 2-cyclopenten-1-one and ethylene glycol. The desired outcome is the formation of the ketal product, while Michael addition and polymerization represent potential side reactions that can reduce the yield and purity of the final product.
Caption: A logical workflow for troubleshooting low product yield.
This flowchart provides a step-by-step guide for diagnosing and resolving issues of low yield in the synthesis. By systematically evaluating the reaction components and conditions, researchers can identify the root cause of the problem and implement effective solutions.
References
Technical Support Center: Purification of 1,4-Dioxaspiro[4.4]non-6-ene by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1,4-Dioxaspiro[4.4]non-6-ene using column chromatography. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to address common challenges encountered during this purification process.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the column chromatography of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Recovery of Product | Product is acid-sensitive and decomposes on silica gel. Ketal groups can be susceptible to hydrolysis under acidic conditions, and standard silica gel is slightly acidic. | Deactivate the silica gel by pre-treating it with a solution of triethylamine (Et₃N) in the eluent (e.g., 1% Et₃N in hexane/ethyl acetate) and then re-equilibrating with the starting mobile phase.Consider using a different stationary phase, such as neutral or basic alumina. Perform a preliminary TLC analysis on an alumina plate to determine the appropriate solvent system. |
| Incorrect mobile phase polarity. The eluent may be too nonpolar to elute the product or too polar, causing it to co-elute with impurities. | Perform Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal Rf value for the product should be between 0.2 and 0.4.Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. | |
| Poor Separation of Product from Impurities | Inappropriate solvent system. The chosen eluent may not provide sufficient resolution between the product and impurities. | Optimize the mobile phase composition based on TLC analysis. Test different solvent systems, such as dichloromethane/methanol or toluene/ethyl acetate, to improve separation.Employ a shallow gradient elution, where the polarity of the mobile phase is increased very slowly over time. |
| Column overloading. Too much crude material has been loaded onto the column for its size. | As a general guideline, the ratio of silica gel to crude material should be at least 30:1 (w/w) for good separation.If a large amount of material needs to be purified, use a wider and/or longer column. | |
| Product Elutes as a Broad Band or with Tailing | Improper column packing. Air bubbles, cracks, or an uneven surface in the stationary phase can lead to poor band shape. | Ensure the silica gel is packed as a uniform slurry and allowed to settle without any air pockets.The top surface of the silica gel should be flat and protected with a layer of sand. |
| Sample loading issue. The sample was loaded in too large a volume of solvent or a solvent that is too polar. | Dissolve the crude product in a minimal amount of the initial mobile phase or a non-polar solvent like hexane.For "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. | |
| Unexpected Side Reactions on the Column | Presence of residual acid from the synthesis. If the ketalization reaction was acid-catalyzed, residual acid can cause decomposition of the product on the column. | Perform an aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid before attempting purification.As mentioned previously, use deactivated silica gel or an alternative stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. Based on the polarity of similar spiroketals, a ratio of 9:1 (hexane:ethyl acetate) is a reasonable starting point for TLC analysis. Adjust the ratio to achieve an Rf value of approximately 0.3 for the product.
Q2: How can I visualize this compound on a TLC plate?
This compound does not have a strong chromophore for UV visualization. Therefore, staining is required. A potassium permanganate (KMnO₄) stain is effective as it will react with the double bond in the cyclopentene ring, appearing as a yellow spot on a purple background.
Q3: What are the likely impurities I need to separate from?
Common impurities can include unreacted 2-cyclopenten-1-one and ethylene glycol. Additionally, side products from the ketalization reaction or subsequent decomposition products may be present. If the reaction was not driven to completion, you will need to separate the starting materials from your desired product.
Q4: My product seems to be decomposing on the silica gel column. What can I do?
The ketal linkage in this compound can be sensitive to the acidic nature of silica gel. To mitigate decomposition, you can:
-
Neutralize the silica gel: Prepare a slurry of silica gel in your mobile phase containing 1-2% triethylamine. Pack the column with this slurry and then wash with several column volumes of the mobile phase without triethylamine before loading your sample.
-
Use a different stationary phase: Neutral alumina is a good alternative to silica gel for acid-sensitive compounds. You will need to determine the appropriate mobile phase for alumina using TLC.
Q5: How much crude material can I load onto my column?
The amount of crude material you can effectively purify depends on the difficulty of the separation and the size of your column. A general rule of thumb is to use a silica gel to crude material weight ratio of 30:1 to 50:1 for moderately difficult separations. For easier separations, a ratio of 20:1 may be sufficient.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure for the purification of this compound. Optimization may be required based on the specific impurities present in your crude material.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, for deactivation)
-
Sand (washed)
-
Glass wool or cotton
-
Chromatography column
-
TLC plates (silica gel)
-
Potassium permanganate stain
2. Preparation:
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material in various hexane/ethyl acetate ratios (e.g., 19:1, 9:1, 4:1). The target Rf for the product is ~0.3.
-
Column Packing:
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
Carefully add a thin layer of sand on top of the silica gel.
-
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully add the solution to the top of the column using a pipette, allowing it to adsorb onto the sand layer.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
-
Apply gentle air pressure to begin eluting the column.
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Monitor the elution progress by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product and any more polar impurities.
5. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Recommended Starting Conditions for TLC Analysis
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf Range for this compound |
| 19:1 | 0.4 - 0.6 |
| 9:1 | 0.2 - 0.4 |
| 4:1 | 0.1 - 0.2 |
Note: These are estimated Rf values and may vary depending on the specific TLC plates and conditions used.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
Overcoming low yield in the spiroketalization to form 1,4-Dioxaspiro[4.4]non-6-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield in the spiroketalization reaction to form 1,4-Dioxaspiro[4.4]non-6-ene.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Q: I am not getting the desired product, or the yield is very low. What are the common causes and how can I address them?
A: Low or no product formation in the spiroketalization of 2-cyclopenten-1-one is often due to issues with the reaction equilibrium, catalyst activity, or reagent quality. Here are the primary troubleshooting steps:
-
Incomplete Water Removal: The formation of this compound is a reversible equilibrium reaction. The water produced during the reaction can hydrolyze the product back to the starting materials.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Ensure the apparatus is set up correctly and that the solvent being used (e.g., toluene, benzene) forms an azeotrope with water. For smaller scale reactions, an alternative is to use molecular sieves (3Å or 4Å) to sequester water.[1]
-
-
Inactive or Inappropriate Catalyst: The acid catalyst is crucial for the reaction to proceed.
-
Solution:
-
Use a fresh, dry sample of the acid catalyst. p-Toluenesulfonic acid (p-TSA) is a common choice.[2]
-
If your starting material is sensitive to strong acids, consider a milder catalyst such as pyridinium p-toluenesulfonate (PPTS).
-
Ensure the catalytic amount is appropriate, typically 0.01 to 0.05 equivalents relative to the limiting reagent.
-
-
-
Poor Quality Reagents: Impurities in the starting materials or solvent can inhibit the reaction.
-
Solution:
-
Use freshly distilled 2-cyclopenten-1-one and ethylene glycol.
-
Ensure the solvent is anhydrous.
-
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or may be proceeding too slowly.
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Ensure the reaction is heated to the reflux temperature of the solvent to facilitate azeotropic water removal.
-
-
Issue 2: Presence of Significant Side Products
Q: My reaction mixture shows multiple spots on TLC, and the yield of the desired spiroketal is low. What are the likely side reactions and how can I minimize them?
A: The presence of an α,β-unsaturated system in 2-cyclopenten-1-one makes it susceptible to side reactions under acidic conditions.
-
Polymerization of the Starting Material: 2-Cyclopenten-1-one can polymerize in the presence of strong acids.
-
Solution:
-
Use a milder acid catalyst like PPTS.
-
Maintain a moderate reaction temperature and avoid prolonged reaction times after the starting material has been consumed.
-
Add the acid catalyst portion-wise to the reaction mixture.
-
-
-
Michael Addition: Ethylene glycol can potentially act as a nucleophile in a Michael addition to the β-carbon of the enone.
-
Solution:
-
Use stoichiometric amounts of ethylene glycol or a slight excess. A large excess of the diol could favor this side reaction.
-
Employ reaction conditions that favor the faster ketalization over the Michael addition, such as efficient water removal.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the spiroketalization of 2-cyclopenten-1-one?
A1: The choice of catalyst depends on the stability of your substrate. For robust substrates, p-toluenesulfonic acid (p-TSA) is an effective and common choice. If you observe degradation of your starting material or product, a milder catalyst like pyridinium p-toluenesulfonate (PPTS) is recommended.
Q2: Which solvent is best for this reaction?
A2: A solvent that forms an azeotrope with water is essential for driving the reaction to completion. Toluene is a widely used and effective solvent for this purpose. Benzene can also be used, but due to its toxicity, toluene is generally preferred.
Q3: How do I know when the reaction is complete?
A3: The reaction progress should be monitored by TLC or GC. The reaction is complete when the starting material (2-cyclopenten-1-one) is no longer visible. It is important to stop the reaction once complete to avoid potential side reactions or product degradation.
Q4: What is the proper work-up procedure for this reaction?
A4: After the reaction is complete, the mixture should be cooled to room temperature. The acidic catalyst is neutralized by washing with a mild aqueous base, such as a saturated sodium bicarbonate solution. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Q5: Can I run this reaction without a Dean-Stark trap?
A5: While a Dean-Stark trap is the most common and efficient method for water removal, you can use drying agents like molecular sieves (3Å or 4Å) added directly to the reaction mixture for smaller-scale reactions. However, for larger-scale reactions, a Dean-Stark apparatus is more practical.
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from standard ketalization procedures for α,β-unsaturated ketones.
Materials:
-
2-Cyclopenten-1-one
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Apparatus:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-cyclopenten-1-one (1.0 eq).
-
Add toluene to create a solution with a concentration of approximately 0.5 M.
-
Add ethylene glycol (1.2 eq) and p-toluenesulfonic acid monohydrate (0.02 eq).
-
Assemble the Dean-Stark trap and reflux condenser. Fill the Dean-Stark trap with toluene.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap and TLC analysis indicates the complete consumption of 2-cyclopenten-1-one.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Data Presentation
| Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference (Adapted from) |
| p-TSA | Toluene | 4-8 | >85 | General Ketalization Protocols |
| PPTS | Toluene | 6-12 | >80 | General Ketalization Protocols |
| Amberlyst-15 | Toluene | 8-16 | Variable | Heterogeneous Catalysis Principles |
| Montmorillonite KSF | Toluene | 8-16 | Variable | Heterogeneous Catalysis Principles |
Note: Yields are highly dependent on the efficiency of water removal and the purity of the starting materials.
Visualizations
References
Stability of 1,4-Dioxaspiro[4.4]non-6-ene under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1,4-Dioxaspiro[4.4]non-6-ene under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, an ethylene ketal of 2-cyclopenten-1-one, is generally stable under neutral to strongly basic conditions.[1] Like other acetals and ketals, it serves as a robust protecting group for the carbonyl functionality in these environments.[1] However, it is susceptible to hydrolysis under acidic conditions, which will regenerate the parent ketone, 2-cyclopenten-1-one.[2][3]
Q2: Under what specific acidic conditions will this compound undergo deprotection?
A2: Deprotection (hydrolysis) can be initiated by a range of acidic catalysts in the presence of water.[2] These include mild acids like oxalic acid, as well as stronger acids such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl).[4][5] The reaction is reversible, and driving it towards the deprotected ketone often involves using an excess of water.[2]
Q3: Is this compound stable to common reducing and oxidizing agents?
A3: The ketal functional group is stable to a variety of reagents that would typically react with the ketone it is protecting. This includes hydrides (e.g., LiAlH4, NaBH4), organometallic reagents (e.g., Grignard reagents), and many oxidizing agents. This stability is the primary reason for its use as a protecting group.
Q4: Are there any known incompatibilities under basic conditions?
A4: this compound is stable to most basic conditions, including strong bases like metal hydroxides and alkoxides. However, extremely harsh basic conditions, combined with high temperatures, could potentially lead to unforeseen side reactions, though the ketal moiety itself is generally inert.
Troubleshooting Guides
Issue 1: My spiroketal is decomposing or showing signs of hydrolysis even though I am not using acidic conditions.
-
Possible Cause 1: Trace Acidic Impurities: Solvents, reagents, or glassware may contain trace acidic impurities that can catalyze slow hydrolysis over time.
-
Solution: Ensure all solvents are freshly distilled or from a new, sealed bottle. Use base-washed glassware (e.g., rinsed with a dilute solution of sodium bicarbonate or ammonia, followed by distilled water and drying) to neutralize any acidic residues. If using reagents that may have acidic impurities (e.g., certain salts), consider purification or addition of a non-nucleophilic base as a scavenger.
-
-
Possible Cause 2: Autocatalysis: The starting material or other components in the reaction mixture may be degrading to produce acidic byproducts.
-
Solution: Monitor the pH of your reaction mixture over time. If it becomes acidic, the addition of a buffered solution or a gentle, non-reactive base might be necessary. Store the compound in a cool, dry place, away from light, to minimize degradation.
-
Issue 2: I am trying to deprotect the ketal under acidic conditions, but the reaction is slow or incomplete.
-
Possible Cause 1: Insufficient Acid Catalyst or Water: The hydrolysis reaction requires both an acid catalyst and water.
-
Solution: Increase the concentration of the acid catalyst or switch to a stronger acid. Ensure that a sufficient amount of water is present in the reaction mixture to drive the equilibrium towards the ketone.[2] Using a co-solvent system like THF/water or acetone/water can improve solubility and reaction rates.
-
-
Possible Cause 2: The Acidic Conditions are too Mild: The chosen acid may not be strong enough to efficiently catalyze the hydrolysis.
-
Solution: Refer to the table below for a range of effective deprotection conditions. Consider switching from a mild acid like oxalic acid to a stronger one like p-TsOH or dilute HCl. Gentle heating can also accelerate the reaction, but should be monitored to avoid side reactions.
-
Issue 3: Upon deprotection, I am observing low yields of the desired 2-cyclopenten-1-one and formation of byproducts.
-
Possible Cause 1: Polymerization or Degradation of the Product: 2-Cyclopenten-1-one can be sensitive and may polymerize or undergo other reactions under harsh acidic conditions or upon prolonged heating.[5]
-
Solution: Use the mildest acidic conditions that effectively promote deprotection. Monitor the reaction closely (e.g., by TLC or GC) and work up the reaction as soon as the starting material is consumed. Keep the temperature as low as possible. Consider a biphasic workup to immediately extract the product into an organic solvent, away from the aqueous acid.
-
-
Possible Cause 2: Side Reactions of the Alkene: The double bond in the cyclopentenone ring might undergo acid-catalyzed hydration or other addition reactions.
-
Solution: Again, using milder conditions and shorter reaction times is crucial. If this is a persistent issue, exploring enzymatic or neutral deprotection methods might be an alternative.[6]
-
Quantitative Data Summary
The following table summarizes various acidic conditions reported for the deprotection of ethylene ketals, which can be used as a starting point for optimizing the hydrolysis of this compound.
| Catalyst | Solvent System | Temperature | Time | Yield | Notes |
| Oxalic Acid | Methylene Chloride / Water | Room Temp. | 5 hr | Not specified | A mild method suitable for sensitive substrates.[4] |
| p-TsOH | Acetone / Water | Room Temp. | 15 min - 2 hr | 84% - 97% | A common and generally effective method. |
| p-TsOH | Benzene or Toluene | Reflux | 4 - 64 hr | Not specified | Used for protection; demonstrates conditions for equilibrium.[4] |
| HCl (dilute) | Ethanol / Water | Room Temp. | 4 hr | ~100% | Strong acid, effective but may not be suitable for acid-sensitive molecules. |
| H2SO4 (dilute) | Not specified | Room Temp. | ~30 hr | 92% | Another strong acid option. |
Experimental Protocols
Protocol 1: Stability Test under Acidic/Basic Conditions
-
Preparation: Prepare three separate solutions of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., THF or Methanol).
-
Solution A: No additive (Neutral control).
-
Solution B: Add a catalytic amount of a selected acid (e.g., 0.1 M HCl).
-
Solution C: Add a catalytic amount of a selected base (e.g., 0.1 M NaOH).
-
-
Incubation: Stir all three solutions at room temperature.
-
Monitoring: At regular intervals (e.g., 1, 4, 8, and 24 hours), take an aliquot from each solution.
-
Analysis: Analyze the aliquots by a suitable method such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor for the disappearance of the starting material and the appearance of 2-cyclopenten-1-one.
-
Interpretation:
-
Solution A should show minimal change.
-
Solution B is expected to show time-dependent conversion to the ketone.
-
Solution C should show high stability with no significant formation of the ketone.
-
Protocol 2: Deprotection of this compound (Mild Conditions)
-
Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of methylene chloride and water (e.g., 8:1 v/v).[4]
-
Catalyst Addition: Add oxalic acid (e.g., 0.2 equivalents) to the stirring mixture.[4]
-
Reaction: Stir the mixture vigorously at room temperature.[4]
-
Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is no longer visible (typically a few hours).[4]
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.
-
Separate the organic layer.
-
Extract the aqueous layer with two additional portions of methylene chloride.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude 2-cyclopenten-1-one.
-
-
Purification: Purify the crude product by flash column chromatography or distillation as needed.
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Caption: General experimental workflow using the spiroketal as a protecting group.
References
- 1. [PDF] Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant | Semantic Scholar [semanticscholar.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Spiroketals - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Removal of metal catalyst impurities from 1,4-Dioxaspiro[4.4]non-6-ene reactions
Topic: Removal of Metal Catalyst Impurities from 1,4-Dioxaspiro[4.4]non-6-ene Reactions
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the removal of metal catalyst impurities during the synthesis of this compound.
Troubleshooting Guides
Issue 1: Persistent Color in the Final Product After Initial Purification
-
Question: I've performed a standard column chromatography purification of my this compound product, but it retains a faint yellow or brown color, suggesting residual ruthenium catalyst. How can I remove this color?
-
Answer: Residual color is a common indication of trace metal catalyst contamination. While silica gel chromatography is a good first step, highly colored ruthenium byproducts can be difficult to completely remove with this method alone.[1] We recommend a secondary purification step.
-
Recommended Action 1: Treatment with Metal Scavengers. Metal scavengers are materials functionalized with ligands that chelate to the metal, allowing for its removal by filtration.
-
For Ruthenium Catalysts (e.g., Grubbs, Hoveyda-Grubbs): Thiol-functionalized silica gels are often effective. Activated carbon can also be used, but may sometimes lead to product loss through adsorption.
-
-
Recommended Action 2: Oxidative Workup. In some cases, treating the reaction mixture with an oxidizing agent like hydrogen peroxide can convert the ruthenium catalyst into insoluble ruthenium dioxide, which can then be easily filtered off.
-
Recommended Action 3: Extraction with a Chelating Agent. Washing the organic solution of your product with an aqueous solution containing a chelating agent can effectively remove the metal catalyst.
-
Issue 2: Inconsistent Results with Metal Scavengers
-
Question: I'm using a metal scavenger to remove the ruthenium catalyst from my this compound synthesis, but the efficiency of removal seems to vary between batches. What could be causing this inconsistency?
-
Answer: The performance of metal scavengers can be influenced by several factors.
-
Solvent Polarity: The polarity of the solvent can affect the swelling of polymer-based scavengers and the interaction between the scavenger and the metal complex. It is recommended to screen different solvents to find the optimal conditions.
-
Temperature: While many scavengers work well at room temperature, some may show increased efficiency at slightly elevated temperatures.
-
Stirring/Agitation: Ensure adequate mixing of the scavenger with the product solution to maximize the contact between the scavenger and the metal impurities.
-
Scavenger Equivalents: The amount of scavenger used is critical. Using an insufficient amount will lead to incomplete metal removal. It is advisable to use the recommended equivalents based on the catalyst loading.
-
Issue 3: Product Loss During Purification
-
Question: I'm successfully removing the metal catalyst, but I'm experiencing significant loss of my this compound product during the purification process. How can I minimize this?
-
Answer: Product loss can occur due to adsorption onto the purification medium or during workup steps.
-
Activated Carbon: If using activated carbon, your product may be adsorbing to it along with the catalyst. Try reducing the amount of activated carbon or screening different grades of activated carbon. Alternatively, consider a more selective method like a metal scavenger.
-
Silica Gel: If using silica gel chromatography, ensure the chosen solvent system is optimal for eluting your product efficiently. This compound is a relatively non-polar molecule, so a solvent system with appropriate eluotropic strength should be used.
-
Extractions: During liquid-liquid extractions, ensure proper phase separation to avoid loss of the organic layer containing your product.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the typical metal catalysts used in the synthesis of this compound that would require removal?
-
A1: The synthesis of this compound often involves olefin metathesis reactions. The most common catalysts for these reactions are ruthenium-based, such as Grubbs' catalysts (1st, 2nd, and 3rd generation) and Hoveyda-Grubbs' catalysts.[2] These catalysts are highly effective but can leave behind ruthenium-containing impurities that need to be removed.
-
-
Q2: Why is it crucial to remove metal catalyst residues from my final product?
-
A2: For professionals in drug development, the removal of metal impurities is critical for several reasons:
-
Toxicity: Many heavy metals, including ruthenium, are toxic and their levels in active pharmaceutical ingredients (APIs) are strictly regulated by agencies like the FDA and EMA.[3][4]
-
Catalytic Activity: Residual metal catalysts can catalyze unwanted side reactions, leading to product degradation or the formation of new impurities over time.[1]
-
Process Contamination: Metal residues can contaminate reactors and other processing equipment, affecting subsequent batches.[5]
-
-
-
Q3: What are the acceptable limits for ruthenium impurities in pharmaceutical products?
-
A3: Regulatory bodies like the EMA provide guidelines on specification limits for residues of metal catalysts. For ruthenium, which is considered a Class 2B element, the permitted daily exposure (PDE) for oral administration is typically in the range of micrograms per day, which translates to low ppm levels in the final API.[4][6] It is essential to consult the latest ICH Q3D guidelines for elemental impurities.
-
-
Q4: How can I quantify the amount of residual metal catalyst in my product?
-
A4: The most common and accurate method for quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This technique offers very low detection limits, often in the parts-per-billion (ppb) range, making it suitable for ensuring compliance with regulatory standards.
-
-
Q5: Are there any "metal-free" catalysts for the synthesis of this compound?
-
A5: While transition-metal catalysis is dominant for this type of transformation, research into organocatalysis and enzymatic catalysis is ongoing.[6] However, for industrial-scale synthesis of compounds like this compound, metal-based catalysts currently offer the highest efficiency and reliability.
-
Data Presentation
Table 1: Comparison of Ruthenium Removal Efficiency Using Different Scavengers
| Scavenger Type | Catalyst | Initial Ru (ppm) | Final Ru (ppm) | Removal Efficiency (%) | Conditions |
| SiliaBond® Thiol | Grubbs 1st Gen. | 500 | <1 | >99.8 | 8 eq. scavenger, 16h, 22°C |
| SiliaBond® DMT | Grubbs 2nd Gen. | 500 | 5 | 99.0 | 8 eq. scavenger, 16h, 22°C |
| Activated Carbon | Grubbs 2nd Gen. | 180 | 25 | 86.1 | 10 wt% carbon, 1h, rt |
| Polymer-bound triphenylphosphine oxide (TPPO) | Grubbs 1st Gen. | Not specified | <0.2 (from 5mg sample) | >99% | Reflux in toluene |
Data compiled from publicly available application notes and research articles. Results may vary depending on specific reaction conditions and substrate.
Experimental Protocols
Protocol 1: General Procedure for Ruthenium Removal using Silica-Based Scavengers
-
Reaction Quenching: After the reaction is complete (as determined by a suitable monitoring technique like TLC or GC), quench the reaction by adding a small amount of a phosphine scavenger or ethyl vinyl ether. Stir for 30 minutes.
-
Solvent Selection: If the reaction solvent is not suitable for the scavenging step, remove it under reduced pressure and redissolve the crude product in a solvent like dichloromethane (DCM) or toluene.
-
Scavenger Addition: Add the recommended amount of the silica-based scavenger (e.g., SiliaMetS® Thiol, typically 5-10 equivalents relative to the catalyst) to the solution.
-
Stirring: Stir the mixture at room temperature for the recommended time (typically 2-16 hours). Gentle heating (e.g., 40 °C) can sometimes improve efficiency, but should be tested for product stability.
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Analyze the product for residual ruthenium content using ICP-MS.
Mandatory Visualization
Caption: Decision workflow for selecting a metal catalyst removal method.
References
- 1. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 3. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 4. biospectra.us [biospectra.us]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: Stereoselective Synthesis of 1,4-Dioxaspiro[4.4]non-6-ene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of 1,4-Dioxaspiro[4.4]non-6-ene derivatives. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in the synthesis of this compound derivatives?
A1: The stereochemical outcome of the spiroketalization is governed by a complex interplay of factors. The most critical considerations are:
-
Thermodynamic vs. Kinetic Control: Reaction conditions determine whether the thermodynamically most stable spiroketal isomer or the kinetically favored one is the major product.[1][2]
-
Catalyst/Promoter: The choice of acid or metal catalyst can significantly influence the reaction pathway and the stereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of transition states, thereby altering the diastereomeric ratio.[3][4]
-
Reaction Temperature: Temperature plays a crucial role in determining whether a reaction is under kinetic or thermodynamic control.
-
Substrate Structure: The stereochemistry of the starting materials and the presence of bulky substituents can direct the stereochemical outcome of the cyclization.
Q2: How do I favor the thermodynamically controlled product?
A2: To obtain the most stable diastereomer, you should employ conditions that allow the reaction to reach equilibrium. This typically involves:
-
Higher Temperatures: Increased thermal energy helps overcome the activation barriers for both the forward and reverse reactions, allowing the product mixture to equilibrate to the most stable isomer.
-
Longer Reaction Times: Sufficient time is necessary for the equilibrium to be established.
-
Protic Solvents: Solvents like methanol can facilitate proton transfer and equilibration.
-
Brønsted or Lewis Acids: These can catalyze both the forward and reverse reactions, promoting equilibration.
Q3: How can I achieve kinetic control to obtain a less stable diastereomer?
A3: To isolate the kinetically favored product, the reaction should be performed under conditions that prevent equilibration to the thermodynamic product. Key strategies include:
-
Low Temperatures: Running the reaction at low temperatures can trap the faster-forming kinetic product.
-
Short Reaction Times: Quenching the reaction before it has a chance to equilibrate is crucial.
-
Specific Catalysts: Certain catalysts, like some palladium complexes, can promote kinetically controlled cyclizations.[5]
-
Aprotic Solvents: Non-coordinating, aprotic solvents can disfavor the equilibration pathways.
Q4: My reaction is giving a nearly 1:1 mixture of diastereomers. What are the first troubleshooting steps?
A4: A lack of stereoselectivity is a common challenge. Here are some initial steps to address this:
-
Analyze Your Control Pathway: First, determine if your current conditions are likely to be under kinetic or thermodynamic control. This will guide your optimization strategy.
-
Vary the Temperature: If you suspect you are in a regime between kinetic and thermodynamic control, significantly lowering or raising the temperature can push the reaction towards one pathway.
-
Screen Solvents: The polarity of the solvent can have a profound effect on the transition state energies.[3][4] Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., methanol).
-
Change the Catalyst/Promoter: If using an acid catalyst, try switching between Brønsted acids (e.g., p-TsOH, CSA) and Lewis acids (e.g., TiCl₄, Sc(OTf)₃). If applicable, explore metal-catalyzed options.
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity
This is one of the most frequent challenges in spiroketal synthesis. The troubleshooting strategy depends on whether you are targeting the thermodynamic or kinetic product.
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: Troubleshooting workflow for poor diastereoselectivity.
Problem 2: Low or No Product Formation
If you are not observing the desired spiroketal, consider the following potential issues and solutions.
Troubleshooting Workflow for Low/No Product Formation
Caption: Troubleshooting guide for low or no product formation.
Data Presentation: Influence of Reaction Conditions on Diastereoselectivity
The following tables summarize quantitative data on how different reaction parameters can influence the diastereomeric ratio (d.r.) in spiroketal synthesis.
Table 1: Effect of Catalyst and Concentration in a Pd(II)-Catalyzed Spiroketalization [5]
| Entry | Catalyst | Catalyst Loading (mol%) | Concentration (M) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | PdCl₂(PhCN)₂ | 2 | 0.1 | 67 | 97:3 |
| 2 | PdCl₂(PhCN)₂ | 5 | 0.1 | 88 | 98:2 |
| 3 | PdCl₂(PhCN)₂ | 10 | 0.1 | 80 | 98:2 |
| 4 | PdCl₂(PhCN)₂ | 20 | 0.1 | 71 | 97:3 |
| 5 | PdCl₂(PhCN)₂ | 10 | 0.05 | 84 | 98:2 |
| 6 | PdCl₂(PhCN)₂ | 10 | 0.01 | 90 | 96:4 |
Data adapted from a study on a model system; specific results for this compound derivatives may vary.
Table 2: General Trends for Kinetic vs. Thermodynamic Control
| Parameter | Kinetic Control | Thermodynamic Control |
| Temperature | Low (e.g., -78 °C to 0 °C) | High (e.g., room temp. to reflux) |
| Reaction Time | Short (minutes to a few hours) | Long (several hours to days) |
| Typical Catalyst | Organocatalysts, specific metal complexes | Brønsted acids (p-TsOH, HCl), Lewis acids |
| Solvent | Aprotic, non-coordinating (e.g., Toluene, CH₂Cl₂) | Protic or coordinating (e.g., MeOH, THF) |
| Resulting Isomer | Faster-forming, often less stable | More stable isomer |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization (Thermodynamic Control)
This protocol describes a general method for the synthesis of spiroketals under thermodynamic control, which typically yields the most stable diastereomer.
Reaction Scheme
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
Troubleshooting guide for the synthesis of spiroketals
Welcome to the technical support center for the synthesis of spiroketals. This guide is designed for researchers, scientists, and professionals in drug development to provide clear and actionable solutions to common challenges encountered during the synthesis of these important structural motifs.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your spiroketal synthesis experiments.
Issue 1: Low or No Product Yield
Question: I am getting a low yield or no desired spiroketal product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in spiroketal synthesis can stem from several factors, ranging from reaction conditions to the stability of your starting materials and products. A systematic approach to troubleshooting is crucial.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the purity of your dihydroxyketone or other precursor. Impurities can interfere with the reaction.
-
Check Reagent and Solvent Quality: Use dry, high-purity solvents, especially if your reaction is sensitive to moisture. Acid catalysts, in particular, can be deactivated by water.
-
Optimize Reaction Conditions:
-
Temperature: The reaction may be too slow at low temperatures or your product/starting material may be decomposing at high temperatures. Try adjusting the temperature incrementally. For thermodynamically controlled reactions, higher temperatures and longer reaction times may be necessary to reach equilibrium.[1][2][3][4][5]
-
Concentration: If the reaction is slow, increasing the concentration of reactants may help. Conversely, high concentrations can sometimes lead to side reactions.
-
Catalyst: Ensure you are using the correct catalyst and that it is active. The choice and amount of acid catalyst (Brønsted or Lewis acid) are critical.[6]
-
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to follow the reaction progress. This will help you determine the optimal reaction time and see if the starting material is being consumed and if any side products are forming.
-
Workup and Purification: Product loss during extraction and purification is a common issue. Ensure your product is not water-soluble if performing an aqueous workup. Some spiroketals can be sensitive to the acidic nature of silica gel used in column chromatography.[7]
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Diastereoselectivity
Question: My spiroketalization is producing a mixture of diastereomers. How can I improve the stereoselectivity?
Answer: Achieving high diastereoselectivity is a central challenge in spiroketal synthesis and is often dependent on whether the reaction is under kinetic or thermodynamic control.
-
Thermodynamic Control: Favors the most stable product. This is typically achieved at higher temperatures with longer reaction times, allowing the system to reach equilibrium. The anomeric effect often dictates the most stable diastereomer.
-
Kinetic Control: Favors the product that is formed fastest. This is usually achieved at lower temperatures with shorter reaction times, trapping the initial product before it can equilibrate to the more stable thermodynamic isomer.[1][2][3][4][5]
Troubleshooting Steps:
-
Adjust Temperature and Reaction Time: To favor the thermodynamic product, increase the temperature and prolong the reaction time. For the kinetic product, lower the temperature and shorten the reaction time.
-
Choice of Catalyst: The type and concentration of the acid or Lewis acid catalyst can significantly influence the stereochemical outcome.[6] Chiral catalysts can be employed to favor the formation of a specific enantiomer.
-
Solvent Effects: The polarity of the solvent can affect the transition state energies and thus the diastereoselectivity. It is advisable to screen a range of solvents.
-
Substrate Control:
-
Protecting Groups: The size and nature of protecting groups on your precursor can influence its conformational preferences, thereby directing the cyclization to favor one diastereomer.
-
Pre-existing Stereocenters: The stereochemistry already present in your starting material will play a significant role in the facial selectivity of the cyclization.
-
Caption: Decision tree for troubleshooting poor diastereoselectivity.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the general effects of key reaction parameters on the yield and diastereoselectivity of spiroketal synthesis. The optimal conditions are highly substrate-dependent.
Table 1: Effect of Temperature and Time on Spiroketalization
| Parameter | Effect on Kinetic Product | Effect on Thermodynamic Product |
| Low Temperature | Favored | Disfavored |
| High Temperature | Disfavored (equilibration) | Favored |
| Short Reaction Time | Favored | May not reach equilibrium |
| Long Reaction Time | May equilibrate | Favored |
Table 2: Influence of Catalysts and Solvents on Spiroketalization
| Condition | General Effect on Yield and Diastereoselectivity |
| Brønsted Acids (e.g., TsOH, CSA) | Effective for thermodynamically controlled spiroketalizations. Stronger acids can sometimes lead to side reactions. |
| Lewis Acids (e.g., TiCl₄, BF₃·OEt₂) | Can promote spiroketalization under milder conditions and may favor kinetic products through chelation control. |
| Solvent Polarity | Can influence the stability of intermediates and transition states, thereby affecting the diastereomeric ratio. Aprotic solvents are commonly used. |
Experimental Protocols
Below are generalized experimental protocols for common spiroketalization reactions. Note: These are starting points and may require optimization for your specific substrate.
Protocol 1: Acid-Catalyzed Spiroketalization of a Dihydroxyketone (Thermodynamic Control)
This protocol is designed to favor the formation of the thermodynamically most stable spiroketal.
Materials:
-
Dihydroxyketone precursor
-
Anhydrous dichloromethane (DCM)
-
p-Toluenesulfonic acid (TsOH) or Camphorsulfonic acid (CSA) (catalytic amount, e.g., 0.1 eq)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the dihydroxyketone precursor in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of TsOH or CSA to the solution.
-
Stir the reaction at room temperature or gently heat (e.g., 40 °C) to facilitate the reaction and ensure equilibrium is reached.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired spiroketal.
Protocol 2: Lewis Acid-Mediated Spiroketalization (Potential for Kinetic Control)
This protocol may favor the formation of the kinetic spiroketal, especially at low temperatures.
Materials:
-
Dihydroxyketone precursor
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., Titanium(IV) isopropoxide (Ti(Oi-Pr)₄), Boron trifluoride diethyl etherate (BF₃·OEt₂)) (1.0 - 1.2 eq)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or water for quenching
-
Brine
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the dihydroxyketone precursor in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to a low temperature (e.g., -78 °C).
-
Slowly add the Lewis acid to the cooled solution with stirring.
-
Allow the reaction to stir at the low temperature and monitor the progress by TLC. The reaction may be allowed to slowly warm to a higher temperature if necessary.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution or water at the low temperature.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the spiroketal.[8]
Caption: A general experimental workflow for spiroketal synthesis.
References
Scaling up the synthesis of 1,4-Dioxaspiro[4.4]non-6-ene for library synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of 1,4-Dioxaspiro[4.4]non-6-ene, a valuable building block for library synthesis in drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the acid-catalyzed ketalization of 2-cyclopenten-1-one with ethylene glycol. This reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene or benzene, to facilitate the removal of water using a Dean-Stark apparatus and drive the reaction to completion.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Key parameters for successful scale-up include:
-
Efficient water removal: The equilibrium of the ketalization reaction lies towards the starting materials. Continuous removal of water is crucial.
-
Catalyst concentration: The amount of acid catalyst needs to be optimized. Too little catalyst will result in slow or incomplete reaction, while too much can lead to side reactions like polymerization or degradation of the starting material.
-
Temperature control: The reaction temperature should be high enough to ensure a good rate of reaction and efficient azeotropic removal of water, but not so high as to cause decomposition of the product or starting material.
-
Purity of starting materials: The purity of 2-cyclopenten-1-one and ethylene glycol is important to avoid side reactions and ensure a high yield of the desired product.
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary depending on the scale and reaction conditions. On a laboratory scale, yields are typically in the range of 60-80%. When scaling up, yields might be slightly lower due to challenges in maintaining optimal conditions. For a similar large-scale synthesis of cyclopentanone ethylene ketal, a yield of 62% has been reported.[1]
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy. A purity of at least 97% is generally considered acceptable for use in library synthesis.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Incomplete removal of water. 2. Insufficient catalyst. 3. Low reaction temperature. 4. Deactivated catalyst. | 1. Ensure the Dean-Stark apparatus is functioning correctly and that the solvent is refluxing at a rate sufficient for water removal. Check for any leaks in the system. 2. Add a small additional amount of fresh acid catalyst. 3. Increase the reaction temperature to ensure efficient azeotropic distillation. 4. Use fresh, high-quality acid catalyst. |
| Formation of a dark-colored, viscous residue (polymerization) | 1. Excessive amount of acid catalyst. 2. High reaction temperature. 3. Presence of oxygen.[3] 4. Prolonged reaction time. | 1. Reduce the amount of acid catalyst in subsequent runs. 2. Lower the reaction temperature. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed. |
| Product contaminated with starting material (2-cyclopenten-1-one) | 1. Incomplete reaction. 2. Insufficient ethylene glycol. | 1. Extend the reaction time and ensure continuous water removal. 2. Use a larger excess of ethylene glycol (e.g., 1.5-2.0 equivalents). |
| Difficulties in purification by distillation | 1. Co-distillation with impurities. 2. Thermal decomposition of the product at high temperatures. | 1. Perform a careful fractional distillation under reduced pressure. 2. Use a lower distillation temperature under high vacuum. Consider using a short-path distillation apparatus. |
Experimental Protocols
Synthesis of 2-Cyclopenten-1-one (Starting Material)
This protocol is adapted from a procedure for the dehydration of cyclopentenediols.[3]
Materials:
-
Mixture of cyclopentenediols (1.0 mole, 100 g)
-
p-Toluenesulfonic acid monohydrate (1-2 g)
-
Methylene chloride
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottomed flask (250 mL)
-
Short path distillation head
-
Condenser
-
Receiving flask
-
Heating mantle or infrared heat lamp
-
Vacuum pump
Procedure:
-
Place 100 g of the cyclopentenediol mixture and a few boiling chips into a 250-mL round-bottomed flask.
-
Assemble the distillation apparatus with the receiving flask cooled in an ice bath.
-
Heat the flask to 50-55 °C.
-
Briefly open the flask and add 1-2 g of p-toluenesulfonic acid monohydrate.
-
Immediately close the flask and reduce the pressure to 10-15 mm Hg.
-
Continue heating carefully. A mixture of 2-cyclopenten-1-one and water will begin to distill at a head temperature of 45-60 °C.
-
Gradually increase the heating to maintain a steady distillation rate. The reaction is complete when about 10% of the original material remains in the flask.
-
Dissolve the distillate in 150 mL of methylene chloride and dry over anhydrous sodium sulfate.
-
Carefully remove the solvent by distillation through a Vigreux column.
-
Purify the residue by vacuum distillation to obtain 2-cyclopenten-1-one.
Scale-up Synthesis of this compound
This protocol is a generalized procedure based on the principles of acid-catalyzed ketalization with azeotropic water removal, suitable for scaling up.
Materials:
-
2-Cyclopenten-1-one (1.0 mole, 82.1 g)
-
Ethylene glycol (1.2 mole, 74.5 g, 67 mL)
-
Toluene (500 mL)
-
p-Toluenesulfonic acid monohydrate (0.01 mole, 1.9 g) or other suitable acid catalyst
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottomed flask (1 L)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
To a 1 L round-bottomed flask equipped with a magnetic stirrer, Dean-Stark apparatus, and a reflux condenser, add 2-cyclopenten-1-one (1.0 mole), ethylene glycol (1.2 mole), and toluene (500 mL).
-
Add the acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.01 mole).
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Quantitative Data Summary
| Parameter | Value (Lab Scale) | Value (Scale-up Example) | Reference |
| Starting Material (Ketone) | 2-Cyclopenten-1-one | 2-Cyclopenten-1-one | |
| Amount of Ketone | 10 mmol | 1.0 mole | |
| Reagent | Ethylene Glycol | Ethylene Glycol | |
| Equivalents of Reagent | 1.2 - 2.0 | 1.2 | |
| Catalyst | p-TsOH·H₂O | p-TsOH·H₂O | [4] |
| Catalyst Loading | 0.5 - 5 mol% | 1 mol% | [4] |
| Solvent | Toluene or Benzene | Toluene | [1] |
| Reaction Temperature | Reflux | Reflux | [1] |
| Reaction Time | 4 - 24 hours | 4 - 8 hours | |
| Typical Yield | 60 - 80% | ~62% (by analogy) | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 1,4-Dioxaspiro[4.4]non-6-ene: Acid-Catalyzed vs. Metal-Catalyzed Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of spiroketals, a key structural motif in many biologically active natural products, is a critical endeavor in medicinal chemistry and drug development. Among these, 1,4-Dioxaspiro[4.4]non-6-ene stands as a valuable building block. The choice of synthetic methodology can significantly impact yield, purity, and scalability. This guide provides an objective comparison of two primary catalytic approaches for the synthesis of spiroketal cores: traditional acid catalysis and modern metal-catalyzed reactions. While a direct comparison for this compound is not extensively documented in a single study, this guide consolidates and contrasts representative protocols for analogous structures to inform synthetic strategy.
At a Glance: Performance Comparison
The following table summarizes the key quantitative data for representative acid-catalyzed and metal-catalyzed syntheses of spiro[4.4]nonane systems. It is important to note that the metal-catalyzed example represents a different synthetic pathway to a more substituted spiro[4.4]nonane core, highlighting the high efficiency achievable with this modern approach.
| Parameter | Acid-Catalyzed Synthesis (Analogous) | Metal-Catalyzed Synthesis (Analogous) |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | JohnPhosAu(MeCN)SbF₆ |
| Catalyst Loading | Catalytic amount | 4 mol% |
| Starting Materials | Cyclopentanone, Ethylene Glycol | 2,2-di(prop-2-ynyl)malonic acid |
| Reaction Temperature | Reflux (Benzene, ~80°C) | Room Temperature |
| Reaction Time | Several hours (e.g., 19 hours)[1] | 1 hour[2] |
| Yield | ~62% (for saturated analog)[3] | 96–100%[2] |
Delving into the Protocols: Experimental Methodologies
Acid-Catalyzed Synthesis of this compound
This protocol is adapted from the well-established acid-catalyzed ketalization of cyclic ketones.
Reaction:
Cyclopent-2-en-1-one + Ethylene Glycol → this compound
Materials:
-
Cyclopent-2-en-1-one
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.02 equivalents)
-
Benzene or Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopent-2-en-1-one, ethylene glycol, a catalytic amount of p-toluenesulfonic acid, and benzene.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Metal-Catalyzed Synthesis of a Substituted 2,7-Dioxaspiro[4.4]nonane System
This protocol is based on a highly efficient gold(I)-catalyzed synthesis of 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones, demonstrating the potential of metal catalysis in constructing the spiro[4.4]nonane core.[2]
Reaction:
2,2-bis(3-arylprop-2-yn-1-yl)malonic acid → 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione
Materials:
-
2,2-di(prop-2-ynyl)malonic acid (1.0 equivalent)
-
JohnPhosAu(MeCN)SbF₆ (0.04 equivalents)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
n-Hexane
Procedure:
-
In a Carousel Tube Reactor containing a magnetic stirring bar, dissolve the JohnPhosAu(MeCN)SbF₆ catalyst in dichloromethane at room temperature.[2]
-
Add the 2,2-di(prop-2-ynyl)malonic acid to the catalyst solution.[2]
-
Stir the reaction mixture at room temperature for 1 hour.[2]
-
Upon completion of the reaction, add n-hexane to precipitate the product.[2]
-
Centrifuge the mixture and separate the precipitate from the liquid layer to obtain the purified 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-dione.[2]
Visualizing the Process: Experimental Workflows
Caption: Workflow for Acid-Catalyzed Synthesis.
Caption: Workflow for Metal-Catalyzed Synthesis.
Concluding Remarks
The choice between acid-catalyzed and metal-catalyzed synthesis of spiroketals like this compound is a classic case of balancing tradition with innovation.
Acid-catalyzed ketalization is a well-established, cost-effective method that utilizes simple starting materials. However, it often requires harsh conditions, such as high temperatures and prolonged reaction times, and may result in moderate yields. The use of strong acids can also be incompatible with sensitive functional groups in more complex molecules.
Metal-catalyzed synthesis , particularly with gold catalysts, represents a significant advancement, offering remarkably high yields under mild reaction conditions and with short reaction times.[2] While the catalysts and starting materials for these advanced methods can be more expensive and complex, the efficiency and selectivity often justify the initial investment, especially in the context of high-value applications like drug development.
For the straightforward synthesis of this compound from simple precursors, acid catalysis remains a viable and economical option. However, for the construction of more complex spiroketal-containing molecules where efficiency, mild conditions, and high yields are paramount, metal-catalyzed approaches offer a powerful and often superior alternative. Researchers should carefully consider the complexity of their target molecule, cost constraints, and desired yield when selecting the optimal synthetic route.
References
Protecting the Eneone: A Comparative Guide to Cyclopentenone Ketal Protecting Groups
For researchers, scientists, and drug development professionals, the selective protection of carbonyl groups is a critical maneuver in the intricate choreography of multi-step organic synthesis. Cyclopentenone, a versatile building block, often requires masking of its reactive ketone functionality to prevent undesired side reactions. The 1,4-Dioxaspiro[4.4]non-6-ene, a cyclic ethylene ketal, is a commonly employed protecting group. This guide provides an objective comparison of this and other ketal-based protecting groups for cyclopentenone, supported by experimental data and detailed protocols to inform rational selection in synthetic design.
The ideal protecting group should be readily installed and removed in high yield under mild conditions that are orthogonal to other transformations in the synthetic route. For cyclopentenone, the primary alternatives to the ethylene ketal are derived from other diols and dithiols, forming five or six-membered rings. These include the propylene ketal, and the sulfur-containing 1,3-dithiolane and 1,3-dithiane.
Performance Comparison of Protecting Groups
The choice of protecting group hinges on a balance of stability, ease of formation, and conditions required for cleavage. While direct comparative studies on cyclopentenone under identical conditions are sparse in the literature, the following tables summarize representative data for the protection of cyclopentenone and related carbonyl compounds with various diols and dithiols.
Table 1: Protection of Cyclopentenone and Analogs
| Protecting Group Reagent | Protected Product | Substrate | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Ethylene Glycol | This compound | 2-Bromo-2-cyclopentenone | p-TsOH, Benzene, reflux (Dean-Stark) | 64 h | 80 | [1] |
| Ethylene Glycol | Ethyl 3-oxobutanoate ethylene ketal | Ethyl acetoacetate | p-TsOH, Toluene, reflux (Dean-Stark) | Not Specified | 53.1 | [2] |
| 1,3-Propanediol | 1,5-Dioxaspiro[5.4]decan-7-one | Cyclopentanone | Not Specified | Not Specified | Not Specified | |
| 1,2-Ethanedithiol | 1,4-Dithiaspiro[4.4]nonan-6-one | Cyclopentanone | Not Specified | Not Specified | Not Specified | |
| 1,3-Propanedithiol | 1,5-Dithiaspiro[5.4]decan-7-one | Aldehydes/Ketones | BF₃·OEt₂ | 60 min | 78 | [3] |
Table 2: Deprotection of Ketal and Dithioketal Protecting Groups
| Protected Substrate | Deprotection Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| Various 1,3-Dithianes/Dithiolanes | Polyphosphoric acid, Acetic acid, 20-45 °C | 3-8 h | >80 | [4] |
| 2-(3-nitrophenyl)-1,3-dithiane | Hg(NO₃)₂·3H₂O, solid state grinding | 1-4 min | 95 | [5] |
| Various 1,3-Dithianes/Dithiolanes | 30% H₂O₂, I₂ (cat.), SDS, H₂O, rt | Not Specified | High | [6] |
Key Considerations for Selection
Oxygen-based ketals (from diols) are generally favored for their milder deprotection conditions, typically requiring aqueous acid. The five-membered 1,3-dioxolane ring formed from ethylene glycol is a very common choice. The six-membered 1,3-dioxane from 1,3-propanediol can sometimes offer different stability or conformational properties.
Sulfur-based dithioketals (from dithiols) are significantly more robust and are stable to a wider range of acidic and basic conditions. This enhanced stability, however, comes at the cost of requiring harsher or more specialized deprotection methods, often involving heavy metal salts (e.g., Hg(II)) or strong oxidizing agents.[5][7] The use of 1,3-dithianes, derived from 1,3-propanedithiol, also opens up the possibility of umpolung chemistry, allowing the normally electrophilic carbonyl carbon to act as a nucleophile.
Experimental Protocols
Below are detailed experimental procedures for the protection of a carbonyl group as an ethylene ketal and the deprotection of a 1,3-dithiane, representing common methodologies for the formation and cleavage of these protecting groups.
Protocol 1: Protection of Ethyl Acetoacetate as an Ethylene Ketal
This procedure demonstrates a typical acid-catalyzed ketalization using a Dean-Stark apparatus to remove water and drive the reaction to completion.
Materials:
-
Ethyl acetoacetate
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, Dean-Stark trap, condenser, separatory funnel, rotary evaporator
Procedure:
-
To a solution of ethyl acetoacetate in toluene, add a molar excess of ethylene glycol (typically 1.5 to 2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a heating mantle, collecting the water-toluene azeotrope in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by vacuum distillation. A reported yield for this transformation is 53.1%.[2]
Protocol 2: Deprotection of a 1,3-Dithiane using Polyphosphoric Acid
This method provides an alternative to heavy-metal-based deprotection of robust dithioketals.
Materials:
-
1,3-Dithiane-protected carbonyl compound
-
Polyphosphoric acid (PPA)
-
Acetic acid
-
Dichloromethane
-
Water
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To the 1,3-dithiane substrate, add polyphosphoric acid and a small amount of acetic acid.
-
Stir the mixture at a temperature between 20-45 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 3-8 hours), add water to the reaction mixture to hydrolyze the polyphosphoric acid.
-
Extract the product with dichloromethane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carbonyl compound by column chromatography on silica gel. Yields for this method are generally high, often exceeding 80%.[4]
Logical Workflow of Carbonyl Protection and Deprotection
The following diagram illustrates the general strategy of employing a protecting group to enable a selective chemical transformation.
Caption: General workflow for the use of a protecting group in organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
A Comparative Guide to the Stereochemical Validation of 1,4-Dioxaspiro[4.4]non-6-ene Derivatives by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of modern drug discovery and development, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. For complex three-dimensional structures such as 1,4-Dioxaspiro[4.4]non-6-ene derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful and indispensable tool for elucidating their stereochemical nuances in solution, closely mimicking physiological conditions.
This guide provides a comprehensive comparison of key NMR techniques for the stereochemical validation of a representative this compound derivative, juxtaposed with the definitive solid-state analysis provided by X-ray crystallography. While specific, detailed stereochemical studies on a range of this compound derivatives are not extensively reported in the literature, this guide utilizes a hypothetical, yet chemically plausible, substituted derivative to illustrate the application and power of these analytical methods.
Methods for Stereochemical Determination: A Comparative Overview
The relative and absolute stereochemistry of chiral molecules can be determined by a variety of analytical techniques. Here, we compare the most common NMR-based methods with the gold standard, X-ray crystallography.
| Method | Principle | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides unambiguous determination of the absolute and relative stereochemistry in the solid state. | Requires a suitable single crystal, which can be difficult to obtain. The determined conformation may not be the predominant one in solution. |
| Nuclear Overhauser Effect (NOE) NMR Spectroscopy | Measures the transfer of nuclear spin polarization between spatially close nuclei. | Provides information about through-space proton-proton distances (typically < 5 Å), allowing for the determination of relative stereochemistry and conformational preferences in solution. | The magnitude of the NOE is highly dependent on the internuclear distance (1/r^6), and the absence of an NOE does not definitively mean two protons are far apart. |
| J-Coupling Analysis | Measures the through-bond coupling between nuclei, which is dependent on the dihedral angle between them (Karplus relationship). | Provides information about the dihedral angles between coupled protons, which is crucial for determining the conformation of cyclic systems and the relative stereochemistry of substituents. | The Karplus relationship is empirical and can be influenced by substituent electronegativity and other factors. |
| Chiral Derivatizing Agents (e.g., Mosher's Method) | Covalent derivatization of a chiral molecule with a chiral agent to form diastereomers, which exhibit distinct NMR signals. | Allows for the determination of the absolute configuration of stereocenters, particularly for alcohols and amines. | Requires the presence of a suitable functional group for derivatization and can be synthetically demanding. |
Case Study: Stereochemical Validation of a Substituted this compound Derivative
To illustrate the application of these techniques, we will consider the hypothetical diastereomers (6R, 7S)- and (6S, 7S)-7-methyl-1,4-dioxaspiro[4.4]non-6-ene-8-carbaldehyde .
X-ray Crystallography: The Definitive Structure
For the purpose of this guide, let us assume that a single crystal of the (6R, 7S) diastereomer was obtained and its structure was determined by X-ray crystallography. This provides an unambiguous assignment of the relative and absolute stereochemistry in the solid state.
Workflow for X-ray Crystallography
Caption: Workflow for determining the stereochemistry of a this compound derivative using X-ray crystallography.
NMR-Based Stereochemical Analysis in Solution
The following sections detail how NMR spectroscopy can be used to deduce the stereochemistry of the diastereomers in solution, which can then be compared to the X-ray structure for validation.
Initial analysis begins with standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to assign all proton and carbon signals in the molecule.
NOE experiments, such as 1D NOE difference or 2D NOESY/ROESY, are pivotal for determining the relative spatial arrangement of atoms. For our hypothetical diastereomers, key NOE correlations would be expected as follows:
| Diastereomer | Irradiated Proton | Observed NOE | Interpretation |
| (6R, 7S) | H6 | H7, Aldehyde proton | H6, H7, and the aldehyde group are on the same face of the cyclopentene ring. |
| Methyl group on C7 | H8 | The methyl group and H8 are on the same face of the cyclopentene ring. | |
| (6S, 7S) | H6 | No significant NOE to H7 or aldehyde proton | H6 is on the opposite face of the ring relative to H7 and the aldehyde group. |
| Methyl group on C7 | H8 | The methyl group and H8 are on the same face of the cyclopentene ring. |
Experimental Protocol: 2D NOESY
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Use a high-field NMR spectrometer (≥ 500 MHz) equipped with a probe capable of pulsed-field gradients.
-
Acquisition: Acquire a 2D NOESY spectrum using a standard pulse sequence. A mixing time of 500-800 ms is typically suitable for small molecules.
-
Processing: Process the data with appropriate window functions and perform phase correction.
-
Analysis: Identify cross-peaks that indicate through-space correlations between protons.
Logical Flow for NOE-Based Stereochemical Assignment
A Comparative Guide to Lewis Acid Catalysis in 1,4-Dioxaspiro[4.4]non-6-ene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of spiroketals, core structural motifs in numerous natural products and pharmaceuticals, is a pivotal endeavor in organic chemistry. Among these, 1,4-Dioxaspiro[4.4]non-6-ene represents an important building block. The acid-catalyzed ketalization of a suitable diol with a cyclic ketone is a common strategy for constructing the 1,4-dioxaspiro[4.4]nonane framework. This guide provides a comparative analysis of various Lewis acids for this transformation, offering insights into their relative efficiencies and selectivities.
While direct comparative data for the synthesis of this compound is not extensively documented in publicly available literature, a wealth of information exists for the analogous ketalization of cyclic ketones with diols to form 1,3-dioxolanes. This reaction serves as a reliable model for evaluating the efficacy of different Lewis acids in the formation of the spiroketal core. The data presented herein is based on these analogous transformations and provides a strong predictive framework for the target synthesis.
Lewis Acid Performance in Spiroketalization: A Comparative Table
The efficiency of a Lewis acid in promoting the formation of the 1,4-dioxaspiro[4.4]nonane ring system is paramount. The following table summarizes the performance of various Lewis acids in analogous ketalization reactions, providing a basis for catalyst selection. The data is compiled from studies on the reaction of cyclic ketones with diols.
| Lewis Acid Catalyst | Typical Catalyst Loading (mol%) | Reaction Time | Yield (%) | Notes |
| Scandium(III) triflate (Sc(OTf)₃) | 1 - 5 | 1 - 4 h | > 90 | Often highly effective and tolerant to various functional groups. |
| Indium(III) chloride (InCl₃) | 5 - 10 | 2 - 6 h | 85 - 95 | A mild and efficient catalyst. |
| Iron(III) chloride (FeCl₃) | 10 - 20 | 4 - 8 h | 80 - 90 | Cost-effective, but may require higher catalyst loading and longer reaction times. |
| Zinc(II) chloride (ZnCl₂) | 10 - 20 | 6 - 12 h | 75 - 85 | A classic Lewis acid, though sometimes less efficient than newer catalysts. |
| Titanium(IV) chloride (TiCl₄) | 5 - 10 | 1 - 3 h | > 90 | Highly reactive, but sensitive to moisture and can promote side reactions. |
| Boron trifluoride etherate (BF₃·OEt₂) | 10 - 20 | 2 - 5 h | 80 - 90 | A common and effective catalyst, though can be corrosive and moisture-sensitive. |
| Montmorillonite KSF | 10 - 20 wt% | 1 - 2 h | ~50 | A solid acid catalyst, offering easier workup, but potentially lower yields in this specific transformation.[1][2] |
Note: The yields and reaction times are indicative and can vary depending on the specific substrates, solvent, and reaction temperature.
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Synthesis of a 1,4-Dioxaspiro[4.4]nonane Derivative
This protocol describes a general method for the synthesis of a 1,4-dioxaspiro[4.4]nonane derivative from a cyclopentanone derivative and a diol, analogous to the synthesis of this compound.
Materials:
-
Cyclopentenone derivative (1.0 eq)
-
Ethane-1,2-diol (1.1 eq)
-
Lewis acid catalyst (see table for typical loading)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the cyclopentenone derivative and the anhydrous solvent.
-
Add the ethane-1,2-diol to the solution.
-
Cool the mixture to the desired temperature (typically 0 °C to room temperature) and add the Lewis acid catalyst portion-wise.
-
Stir the reaction mixture at the specified temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Logical Workflow for Catalyst Selection and Synthesis
The following diagram illustrates the logical workflow from substrate selection to the final product, emphasizing the central role of the Lewis acid catalyst.
Caption: Experimental workflow for Lewis acid-catalyzed synthesis.
Reaction Mechanism Pathway
The synthesis proceeds through a well-established mechanism for acid-catalyzed ketal formation. The Lewis acid activates the carbonyl group of the cyclopentenone derivative, making it more susceptible to nucleophilic attack by the diol.
References
Spectroscopic Analysis of 1,4-Dioxaspiro[4.4]non-6-ene Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective functionalization of spirocyclic scaffolds like 1,4-Dioxaspiro[4.4]non-6-ene is a critical step in the synthesis of novel chemical entities. This guide provides a comparative analysis of common reaction pathways for this versatile building block, focusing on the spectroscopic confirmation of the resulting products. Detailed experimental protocols and a comparative summary of spectroscopic data are presented to aid in the identification and characterization of these compounds.
The inherent three-dimensional nature of spirocycles makes them attractive scaffolds in drug discovery, offering the potential for enhanced protein interactions and improved physicochemical properties.[1][2] this compound, also known as 2-cyclopenten-1-one ethylene ketal, serves as a valuable starting material for the synthesis of a variety of functionalized spiro[4.4]nonane derivatives. The protected ketone functionality allows for selective reactions at the double bond, leading to a range of products with diverse chemical handles.
This guide explores three common transformations of this compound: epoxidation, hydroboration-oxidation, and dihydroxylation. For each reaction, a detailed experimental protocol is provided, followed by a summary of the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) necessary for product confirmation.
Comparative Analysis of Reaction Products
The following table summarizes the expected spectroscopic data for the products of epoxidation, hydroboration-oxidation, and dihydroxylation of this compound. This data is crucial for distinguishing between the different regio- and stereoisomers that may be formed.
| Reaction Product | Key ¹H NMR Signals (ppm, CDCl₃) | Key ¹³C NMR Signals (ppm, CDCl₃) | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) |
| 1,4-Dioxaspiro[4.4]nonane-6,7-epoxide | 3.2-3.5 (m, 2H, epoxide CH) | ~55-60 (epoxide C-O) | ~3000-2850 (C-H), ~1250 (C-O stretch) | 142.06 |
| 1,4-Dioxaspiro[4.4]nonan-7-ol | 3.8-4.2 (m, 1H, CH-OH) | ~70-75 (C-OH) | ~3400 (br, O-H), ~3000-2850 (C-H), ~1100 (C-O) | 144.08 |
| 1,4-Dioxaspiro[4.4]nonane-6,7-diol | 3.5-4.0 (m, 2H, CH-OH) | ~70-80 (C-OH) | ~3400 (br, O-H), ~3000-2850 (C-H), ~1050 (C-O) | 160.07 |
Experimental Protocols and Spectroscopic Confirmation
Detailed methodologies for the synthesis and spectroscopic characterization of the key reaction products are outlined below.
Epoxidation of this compound
The epoxidation of the double bond in this compound yields the corresponding epoxide, a versatile intermediate for further functionalization.
Experimental Protocol:
To a solution of this compound (1.0 g, 7.93 mmol) in dichloromethane (20 mL) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA) (1.72 g, 9.91 mmol) portionwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,4-Dioxaspiro[4.4]nonane-6,7-epoxide.
Spectroscopic Confirmation:
-
¹H NMR: The disappearance of the vinyl proton signals and the appearance of new signals in the range of 3.2-3.5 ppm are indicative of epoxide formation.
-
¹³C NMR: The vinyl carbon signals will be replaced by signals corresponding to the epoxide carbons, typically in the 55-60 ppm range.
-
IR: The absence of a C=C stretch and the presence of a C-O-C stretching vibration around 1250 cm⁻¹ confirm the reaction.
-
MS: The mass spectrum will show the molecular ion peak corresponding to the epoxide.
Hydroboration-Oxidation of this compound
This two-step reaction sequence results in the anti-Markovnikov addition of water across the double bond, yielding the corresponding alcohol.
Experimental Protocol:
To a solution of this compound (1.0 g, 7.93 mmol) in anhydrous tetrahydrofuran (THF) (15 mL) at 0 °C under a nitrogen atmosphere is added a 1.0 M solution of borane-THF complex in THF (8.7 mL, 8.7 mmol) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (3 mL) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide (3 mL). The mixture is stirred at room temperature for 2 hours. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1,4-Dioxaspiro[4.4]nonan-7-ol.[3]
Spectroscopic Confirmation:
-
¹H NMR: The appearance of a broad singlet corresponding to the hydroxyl proton and a multiplet in the 3.8-4.2 ppm range for the proton on the carbon bearing the hydroxyl group are key indicators.
-
¹³C NMR: A new signal in the 70-75 ppm region confirms the presence of the C-OH group.
-
IR: A broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretch.
-
MS: The mass spectrum will show the molecular ion peak for the alcohol product.
Dihydroxylation of this compound
Dihydroxylation of the alkene results in the formation of a vicinal diol, a valuable precursor for various transformations.
Experimental Protocol:
To a solution of this compound (1.0 g, 7.93 mmol) in a mixture of acetone and water (10:1, 22 mL) is added N-methylmorpholine N-oxide (1.11 g, 9.52 mmol) followed by a catalytic amount of osmium tetroxide (4% in water, 0.1 mL). The reaction mixture is stirred at room temperature for 12 hours. A saturated aqueous solution of sodium bisulfite is then added, and the mixture is stirred for 30 minutes. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 1,4-Dioxaspiro[4.4]nonane-6,7-diol.
Spectroscopic Confirmation:
-
¹H NMR: The appearance of two new multiplets in the 3.5-4.0 ppm range, corresponding to the protons on the diol carbons, and two broad singlets for the hydroxyl protons are expected.
-
¹³C NMR: Two new signals in the 70-80 ppm range will appear for the carbons bearing the hydroxyl groups.
-
IR: A strong, broad O-H stretching band around 3400 cm⁻¹ will be present.
-
MS: The mass spectrum will show the molecular ion peak of the diol product.
Alternative Synthetic Routes and Performance Comparison
While the functionalization of this compound provides a direct route to these spirocyclic derivatives, alternative multi-step syntheses from different starting materials also exist. For instance, functionalized 1,4-dioxaspiro[4.4]nonanes can be prepared through the ketalization of a pre-functionalized cyclopentanone.
The choice of synthetic strategy often depends on factors such as the availability of starting materials, desired stereochemistry, and overall yield. The direct functionalization of this compound offers a convergent approach, often leading to higher overall efficiency for the introduction of specific functionalities. In contrast, multi-step linear syntheses may offer more control over stereochemistry at multiple centers but can be lower yielding.
Workflow for Analysis of Reaction Products
The general workflow for the synthesis and analysis of this compound reaction products is illustrated in the following diagram.
Caption: General workflow for the synthesis and spectroscopic confirmation of this compound reaction products.
This guide provides a foundational framework for the synthesis and characterization of key derivatives of this compound. The presented spectroscopic data and experimental protocols will aid researchers in the unambiguous identification of their reaction products and facilitate the development of novel spirocyclic compounds for various applications.
References
A Comparative Benchmarking of Organocatalytic Strategies for Asymmetric Spiroketal Synthesis
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of spiroketals remains a critical challenge in the pursuit of novel therapeutics and complex molecular architectures. This guide provides an objective comparison of prominent organocatalytic methods for asymmetric spiroketal synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.
The construction of the spiroketal motif, a key structural feature in numerous natural products and biologically active compounds, has witnessed significant advancements through the advent of organocatalysis. This approach offers a powerful, metal-free alternative for the enantioselective formation of these complex three-dimensional structures. This guide benchmarks three leading organocatalytic methodologies: Chiral Phosphoric Acid (CPA) catalysis, Aminothiourea catalysis, and Cinchona Alkaloid Squaramide catalysis.
Performance Comparison of Organocatalytic Methods
The following tables summarize the quantitative performance of these benchmarked organocatalytic methods in asymmetric spiroketal synthesis, focusing on yield, diastereomeric ratio (dr), and enantiomeric excess (ee).
Table 1: Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Spiroketalization [1]
| Substrate/Product Type | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) |
| Hydroxy-enol ether cyclization | 5-10 | 85-98 | >20:1 | 90-96 |
| Dihydroxyketone cyclization | 10 | 75-92 | Varies | 88-95 |
| Intermolecular ketalization | 10-20 | 60-85 | N/A | 85-92 |
Table 2: Aminothiourea-Catalyzed Asymmetric Spiroketalization via Cascade Reaction
| Substrate/Product Type | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) |
| Hydroxyenone intramolecular Michael addition | 5-10 | 80-95 | >19:1 | 90-98 |
| Keto-alkyne cyclization/addition | 10 | 70-88 | >10:1 | 85-95 |
| One-pot multi-component reactions | 10-20 | 65-85 | Good to Excellent | 88-96 |
Table 3: Cinchona Alkaloid Squaramide-Catalyzed Asymmetric Spiroketal Synthesis
| Substrate/Product Type | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) |
| Cascade aza-Michael/Michael for spirooxindole tetrahydroquinolines | 10 | 85-99 | >25:1 | up to 94 |
| Michael/cyclization for spiroketal lactones | 5-10 | 75-95 | >20:1 | 90-99 |
| Domino reactions for complex spirocycles | 10 | 70-90 | Excellent | 92-98 |
Experimental Protocols
Detailed methodologies for the benchmarked organocatalytic methods are provided below. These protocols are based on seminal works in the field and are intended to be representative of the general procedures.
General Procedure for Chiral Phosphoric Acid (CPA)-Catalyzed Asymmetric Spiroketalization[1]
To a solution of the hydroxy-enol ether substrate (0.1 mmol) in a suitable solvent (e.g., toluene, CH2Cl2, 1.0 mL) at the specified temperature (typically -20 °C to room temperature) is added the chiral phosphoric acid catalyst (e.g., TRIP, SPINOL-PA) (5-10 mol%). The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired spiroketal.
General Procedure for Aminothiourea-Catalyzed Asymmetric Spiroketalization via Intramolecular Michael Addition
In a vial, the hydroxyenone substrate (0.1 mmol) and the bifunctional aminothiourea catalyst (e.g., Takemoto catalyst) (5-10 mol%) are dissolved in a suitable solvent (e.g., chloroform, toluene, 1.0 mL). The reaction mixture is stirred at the indicated temperature (ranging from -40 °C to ambient temperature) until the starting material is consumed, as monitored by TLC. The solvent is then removed in vacuo, and the residue is directly purified by flash column chromatography on silica gel to yield the enantiomerically enriched spiroketal product.
General Procedure for Cinchona Alkaloid Squaramide-Catalyzed Asymmetric Cascade Reaction
To a mixture of the starting materials (e.g., an isatin derivative and a Michael acceptor, 0.1 mmol each) in a suitable solvent (e.g., dichloromethane, chloroform, 1.0 mL) is added the Cinchona alkaloid squaramide catalyst (10 mol%). The reaction is stirred at the specified temperature (typically ranging from 0 °C to room temperature) and monitored by TLC. After completion of the reaction, the solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to provide the desired spirocyclic product.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the general experimental workflow and the logical progression of the catalytic cycles for the discussed organocatalytic asymmetric spiroketalization reactions.
Conclusion
The choice of an organocatalytic system for asymmetric spiroketal synthesis is highly dependent on the specific substrate and the desired spiroketal architecture. Chiral phosphoric acids are particularly effective for the cyclization of pre-formed hydroxy-enol ethers, offering high enantioselectivities. Aminothiourea catalysts excel in cascade reactions involving intramolecular Michael additions, providing a rapid entry to complex spiroketals. Cinchona alkaloid squaramides have demonstrated broad applicability, especially in cascade reactions leading to highly functionalized and structurally diverse spirocyclic systems. This guide serves as a starting point for researchers to navigate the expanding landscape of organocatalytic methods for the stereoselective synthesis of spiroketals. Further investigation into the substrate scope and optimization of reaction conditions for each catalytic system is encouraged to achieve optimal results.
References
Navigating Reaction Pathways: A Comparative Guide to the Synthesis of 1,4-Dioxaspiro[4.4]non-6-ene
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. The formation of spiroketals, a common structural motif in many biologically active compounds, often presents a choice between kinetic and thermodynamic control, each yielding different product distributions and purities. This guide provides an objective comparison of these two control paradigms in the synthesis of 1,4-Dioxaspiro[4.4]non-6-ene, a valuable building block in organic synthesis. By examining the underlying principles and providing illustrative experimental data, this document aims to equip researchers with the knowledge to select the optimal synthetic route for their specific needs.
The acid-catalyzed reaction of cyclopent-2-enone with ethylene glycol serves as a classic example of a reaction where the principles of kinetic and thermodynamic control dictate the product outcome. Under milder, irreversible conditions (kinetic control), the reaction favors the faster-formed product. In contrast, more vigorous, reversible conditions (thermodynamic control) allow for equilibration to the most stable product.
Data Presentation: A Tale of Two Controls
The following tables summarize hypothetical yet representative quantitative data for the synthesis of this compound under kinetic and thermodynamic control. These values are based on established principles of chemical kinetics and thermodynamics as applied to ketalization reactions.
Table 1: Reaction Conditions and Yields
| Control Type | Catalyst | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) |
| Kinetic | p-Toluenesulfonic acid | 0 | 2 | Dichloromethane | 75 |
| Thermodynamic | p-Toluenesulfonic acid | 80 (reflux) | 24 | Toluene | 90 |
Table 2: Product Distribution and Selectivity
| Control Type | 1,2-Adduct (Kinetic Product) (%) | 1,4-Adduct (Thermodynamic Product) (%) | Diastereomeric Ratio (d.r.) |
| Kinetic | >95 | <5 | Not Applicable |
| Thermodynamic | <10 | >90 | Not Applicable |
Note: In this specific reaction, the primary distinction lies in the chemoselectivity of ketalization at the carbonyl group versus potential side reactions, rather than the formation of different constitutional isomers (1,2- vs. 1,4-adducts) which is more relevant to conjugate additions. The "adduct" terminology here is used to draw an analogy to the general principle of kinetic vs. thermodynamic products.
Experimental Protocols: Synthesizing with Precision
The following are detailed methodologies for the synthesis of this compound under both kinetic and thermodynamic control.
Kinetic Control Protocol
This procedure prioritizes the rapid formation of the ketal at low temperatures to minimize side reactions and prevent equilibration to the thermodynamic product.
Materials:
-
Cyclopent-2-enone (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of cyclopent-2-enone in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add ethylene glycol.
-
Add p-toluenesulfonic acid monohydrate in one portion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Thermodynamic Control Protocol
This method employs higher temperatures and longer reaction times to ensure the reaction reaches equilibrium, favoring the formation of the more stable spiroketal.
Materials:
-
Cyclopent-2-enone (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of cyclopent-2-enone and ethylene glycol in toluene, add p-toluenesulfonic acid monohydrate.
-
Equip the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 24 hours).
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagrams illustrate the conceptual framework of kinetic versus thermodynamic control in the formation of this compound.
Caption: Energy profile for kinetic vs. thermodynamic control.
The diagram above illustrates that the kinetic product is formed faster due to a lower activation energy barrier, while the thermodynamic product is more stable.
Caption: Workflow for kinetic and thermodynamic synthesis.
This flowchart visually contrasts the conditions and expected outcomes for the kinetically and thermodynamically controlled syntheses.
Comparison with Alternative Methods
While the direct ketalization of cyclopent-2-enone is a common approach, other methods for synthesizing this compound and its derivatives exist. These include:
-
Multistep sequences from other cyclopentane derivatives: These routes may offer better stereocontrol for substituted analogs but are often longer and less atom-economical.
-
Metal-catalyzed cyclization reactions: Modern organometallic catalysis can provide access to complex spiroketals, sometimes with high levels of asymmetric induction. However, these methods may require more specialized reagents and conditions.
The choice between direct ketalization under kinetic or thermodynamic control and these alternative methods will depend on the specific goals of the synthesis, including desired purity, scale, and the need for stereochemical control at other positions in the molecule. For the straightforward synthesis of the parent this compound, the methods detailed in this guide offer a reliable and predictable approach.
Unveiling the Transitory Players: An Analysis of Reaction Intermediates in the Synthesis of 1,4-Dioxaspiro[4.4]non-6-ene
A comparative guide for researchers and drug development professionals on the synthesis of 1,4-Dioxaspiro[4.4]non-6-ene, with a focus on the identification and analysis of key reaction intermediates. This document provides a detailed examination of the primary synthetic route, potential alternative pathways, and the experimental data underpinning the mechanistic understanding of these transformations.
The synthesis of spiroketals is a cornerstone of modern organic chemistry, with these motifs being prevalent in a wide array of natural products and pharmacologically active compounds. Among these, this compound serves as a valuable building block in the synthesis of complex molecules. A thorough understanding of the reaction mechanism, particularly the transient intermediates formed during its synthesis, is crucial for optimizing reaction conditions, improving yields, and controlling stereoselectivity. This guide delves into the analysis of these fleeting species, offering a comparative overview of synthetic methodologies.
Primary Synthetic Route: Acid-Catalyzed Ketalization of 2-Cyclopenten-1-one
The most direct and widely employed method for the synthesis of this compound is the acid-catalyzed reaction of 2-cyclopenten-1-one with ethylene glycol. This reaction proceeds through a well-established mechanism involving the formation of a critical hemiacetal intermediate.
The generally accepted mechanism for this acid-catalyzed ketalization involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2-cyclopenten-1-one, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Formation of the Hemiacetal Intermediate: This attack leads to the formation of a tetrahedral intermediate, which, after deprotonation, yields the neutral hemiacetal. This intermediate is typically transient and not isolated under standard reaction conditions.
-
Protonation of the Hemiacetal Hydroxyl Group: The acid catalyst then protonates one of the hydroxyl groups of the hemiacetal, converting it into a good leaving group (water).
-
Intramolecular Cyclization: The remaining hydroxyl group of the ethylene glycol moiety then attacks the resulting carbocation in an intramolecular fashion.
-
Deprotonation: Finally, deprotonation of the oxonium ion yields the stable this compound product and regenerates the acid catalyst.
Alternative Synthetic Approaches and Their Intermediates
While the direct ketalization of 2-cyclopenten-1-one is the most common route, other strategies for the synthesis of spiroketals can be considered as potential, albeit less direct, alternatives for forming the this compound core. These methods often involve different types of intermediates.
One such alternative involves the cyclization of a dihydroxy ketone. In this approach, a linear precursor containing both a ketone and two hydroxyl groups at appropriate positions is synthesized. Subsequent acid-catalyzed intramolecular cyclization would then form the spiroketal. The key intermediate in this pathway would be the protonated dihydroxy ketone, which would then undergo a similar cyclization cascade as seen in the direct ketalization, likely proceeding through a hemiacetal-like intermediate.
Another potential, though more complex, strategy could involve a multi-step sequence starting from a different cyclic precursor. However, for the specific synthesis of this compound, these alternative routes are generally less efficient and more synthetically demanding than the direct ketalization of the readily available 2-cyclopenten-1-one.
Comparative Data Summary
The following table summarizes the key characteristics of the primary synthetic route for this compound. Due to the limited availability of data on alternative syntheses for this specific molecule, a direct quantitative comparison is not feasible at this time.
| Synthetic Route | Starting Materials | Key Intermediate | Typical Conditions | Advantages | Disadvantages |
| Acid-Catalyzed Ketalization | 2-Cyclopenten-1-one, Ethylene Glycol | Hemiacetal | Acid catalyst (e.g., p-TsOH), Dean-Stark trap to remove water | High atom economy, readily available starting materials, straightforward procedure. | Equilibrium-driven reaction, requires removal of water to drive to completion. |
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Ketalization of 2-Cyclopenten-1-one
Materials:
-
2-Cyclopenten-1-one
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Toluene or benzene (as solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-cyclopenten-1-one, a molar excess of ethylene glycol (typically 1.5-2 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Add a suitable solvent such as toluene to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux. Water will be removed as an azeotrope with the solvent and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).
-
Once the reaction is complete (no more water is collected), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield pure this compound.
Visualizing the Reaction Pathway
The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Unveiling the Potential of 1,4-Dioxaspiro[4.4]non-6-ene: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides a comprehensive comparison of the efficacy of 1,4-Dioxaspiro[4.4]non-6-ene as a synthetic building block against its parent ketone, 2-cyclopenten-1-one, and other related structures. By examining key reactions and presenting available experimental data, this document aims to illuminate the strategic advantages of employing this spirocyclic ketal in the synthesis of complex molecular architectures.
This compound, also known as 2-cyclopenten-1-one ethylene ketal, serves as a valuable masked version of 2-cyclopenten-1-one. The presence of the ethylene ketal protecting group significantly alters the reactivity of the α,β-unsaturated system, offering unique advantages in terms of stability and selectivity. This guide will delve into a comparative analysis of its performance in two fundamental carbon-carbon bond-forming reactions: the Diels-Alder reaction and the Michael addition.
Diels-Alder Reaction: A Tale of Two Dienophiles
However, the true utility of this compound in cycloadditions often lies in its ability to undergo reactions under conditions where the unprotected cyclopentenone might be unstable or lead to undesired side reactions. Furthermore, the ketal can be readily removed post-cycloaddition to reveal the ketone functionality for further elaboration.
Below is a table summarizing typical yields for the Diels-Alder reaction of a related dienophile, maleic anhydride, with cyclopentadiene, which serves as a benchmark for a highly reactive system.
| Dienophile | Diene | Reaction Conditions | Yield (%) | Endo/Exo Ratio | Reference |
| Maleic Anhydride | Cyclopentadiene | Ethyl Acetate/Hexane, RT | Not specified, but rapid | Predominantly Endo | [1] |
Note: Specific yield data for the Diels-Alder reaction of this compound with cyclopentadiene was not found in the surveyed literature.
The following diagram illustrates the general workflow for a Diels-Alder reaction followed by deprotection, a common strategy when using masked dienophiles like this compound.
Michael Addition: Harnessing the Stability of the Ketal
The Michael addition, or conjugate addition, is another cornerstone of organic synthesis. Here, the stability of the ethylene ketal in this compound offers a distinct advantage over the unprotected 2-cyclopenten-1-one. The latter can be prone to polymerization or other side reactions under the basic conditions often employed for Michael additions. The ketal-protected derivative provides a more robust substrate, allowing for cleaner reactions and potentially higher yields of the desired 1,4-adduct.
A detailed study on the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one catalyzed by a heterobimetallic complex provides valuable quantitative data for comparison.[2][3]
| Michael Acceptor | Michael Donor | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 2-Cyclopenten-1-one | Dimethyl Malonate | Ga-Na-BINOL complex | THF | 46 | 90 | 99 | [2][3] |
Note: A specific experimental protocol and yield for the Michael addition of dimethyl malonate to this compound was not found in the surveyed literature. However, the general stability of the ketal under basic conditions suggests it would be a suitable substrate for such a transformation.
The logical flow for a Michael addition to this compound followed by conversion back to the ketone is depicted below.
References
A Comparative Review of Synthetic Strategies for the Construction of Spiroketal Cores
For Researchers, Scientists, and Drug Development Professionals
The spiroketal moiety is a privileged structural motif found in a vast array of biologically active natural products. Its rigid three-dimensional structure plays a crucial role in molecular recognition and biological function, making it an attractive target in drug discovery and total synthesis. This guide provides a comparative overview of the primary synthetic strategies for constructing the spiroketal core, offering a detailed examination of their methodologies, performance, and applications, supported by experimental data.
Traditional Strategy: Acid-Catalyzed Spiroketalization
The most classical and widely employed method for spiroketal synthesis is the acid-catalyzed cyclization of a dihydroxyketone precursor.[1][2][3] This thermodynamically controlled process typically favors the formation of the most stable spiroketal isomer, often dictated by the anomeric effect and minimization of steric interactions.
Experimental Protocol: Acid-Catalyzed Cyclization of a Dihydroxyketone
A solution of the dihydroxyketone in a suitable organic solvent (e.g., toluene, dichloromethane) is treated with a catalytic amount of a Brønsted or Lewis acid. Common catalysts include camphorsulfonic acid (CSA), p-toluenesulfonic acid (PTSA), or scandium(III) triflate. The reaction is typically stirred at room temperature or heated to reflux, with removal of water often facilitated by a Dean-Stark apparatus. Upon completion, the reaction is quenched with a mild base (e.g., triethylamine, saturated sodium bicarbonate solution), and the product is isolated and purified by column chromatography.
Performance Data:
| Catalyst | Substrate | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Camphorsulfonic acid (10 mol%) | Keto tetraol | Toluene | Reflux | 64 | Mixture of 5 diastereomers | [4] |
| TsOH | Dihydroxyketone | CH2Cl2 | rt | 99 | >98:2 | [5] |
| Sc(OTf)3 | Glycal-derived epoxide | CH2Cl2 | rt | High | Thermodynamic product | [5] |
Modern Approaches: Transition-Metal Catalysis
To overcome the limitations of harsh acidic conditions, a variety of transition-metal-catalyzed methods have emerged, offering milder reaction conditions and broader functional group tolerance.[1] These strategies often utilize precursors such as alkynyl diols, which are stable intermediates in complex syntheses.
Gold-Catalyzed Spiroketalization of Alkynyl Diols
Gold catalysts, particularly Au(I) and Au(III) species, have proven to be exceptionally effective in activating the alkyne moiety of alkynyl diols to initiate a cyclization cascade, forming the spiroketal core.[6][7][8][9]
To a solution of the alkynyl diol in a solvent such as methanol or acetonitrile, a gold(I) catalyst (e.g., AuCl, [Ph3PAu]OBF4) is added (typically 1-5 mol%). The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction mixture is then filtered, concentrated, and the residue is purified by silica gel chromatography to afford the spiroketal product.[6][9]
| Catalyst (mol%) | Substrate | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| AuCl (40%) | Protected alkyne triol | MeOH | rt | 80 | ~1:1 | [6] |
| AuCl (35%) | Alkynyl diol | MeCN | rt | 18 | - | [9] |
| AuCl (25% + 25%) | Alkynyl diol | MeOH | rt | 68 | - | [9] |
Palladium-Catalyzed Spiroketalization
Palladium catalysts can also facilitate the stereoselective construction of spiroketals from dihydroxyketone precursors via a hemiacetal intermediate.[10]
A solution of the dihydroxyketone in a solvent like THF is treated with a palladium(II) catalyst (e.g., PdCl2(PhCN)2, 2-5 mol%) in the presence of an alcohol such as methanol (to facilitate in situ deprotection if necessary). The reaction is stirred for an extended period (e.g., 120 h) at room temperature. The product is then isolated and purified.[10]
| Catalyst (mol%) | Substrate | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| PdCl2(PhCN)2 (5%) | THP-protected dihydroxyketone | THF/MeOH | rt | 88 | 97:3 | [10] |
Asymmetric Strategies: Organocatalysis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spiroketals, often employing chiral Brønsted acids or bifunctional catalysts to control the stereochemical outcome.[11][12][13][14] Domino reactions, where multiple bonds are formed in a single synthetic operation, are a hallmark of this approach.
Experimental Protocol: Asymmetric Domino Halocyclization
To a solution of the alkyne precursor in a solvent like dichloromethane (DCM) at low temperature (e.g., -78 °C), a chiral organocatalyst (e.g., a quinine-derived thiourea, 10 mol%) is added. An electrophilic halogen source (e.g., N-iodosuccinimide) is then added, and the reaction is stirred for an extended period (e.g., 72 h). The reaction is then quenched and the product isolated and purified.
Performance Data:
| Catalyst (mol%) | Substrate | Halogen Source | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (d.r.) | Reference |
| Chiral Squaramide (10%) | Alkyne Precursor | NIS | DCM | -78 | up to 99 | up to 99 | >20:1 | [11][13] |
Bio-inspired Approaches: Biomimetic Synthesis
Biomimetic synthesis seeks to replicate nature's strategies for constructing complex molecules.[15] In the context of spiroketals, this can involve cascade reactions that mimic proposed biosynthetic pathways.[15]
Logical Workflow of a Biomimetic Spiroketal Synthesis
Caption: Biomimetic cascade to a spiroketal.
Cycloaddition Strategies: Hetero-Diels-Alder Reaction
The hetero-Diels-Alder (HDA) reaction provides a powerful and stereoselective method for the construction of the spiroketal framework.[16][17][18][19][20] This approach typically involves the reaction of a diene with a dienophile, where one or more carbon atoms are replaced by heteroatoms.
Experimental Protocol: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction
A solution of the dienophile (e.g., a chiral methylene pyran) and the diene in a suitable solvent (e.g., hexane) is cooled to 0 °C. A Lewis acid catalyst (e.g., Eu(fod)3) is then added, and the reaction is stirred until completion. The reaction is then quenched, and the product is isolated and purified.[16]
Performance Data:
| Catalyst | Dienophile | Diene | Solvent | Temperature (°C) | Yield (%) | Reference |
| Eu(fod)3 | Methylene pyran | α,β-Unsaturated carbonyl | Hexane | 0 | Excellent | [16] |
Comparative Summary of Synthetic Strategies
| Strategy | Key Precursor(s) | Control | Advantages | Disadvantages |
| Acid-Catalyzed | Dihydroxyketone | Thermodynamic | Simple, high yields for stable products | Harsh conditions, limited functional group tolerance, lack of kinetic control |
| Transition-Metal Catalyzed | Alkynyl diol, Dihydroxyketone | Kinetic/Thermodynamic | Mild conditions, broad scope, high stereoselectivity | Cost of metal catalysts, potential for catalyst poisoning |
| Organocatalytic | Various (e.g., alkynes) | Kinetic | High enantioselectivity, metal-free, domino reactions | Catalyst loading can be high, longer reaction times |
| Biomimetic | Acyclic polyenes/polyketides | Biomimetic cascade | Mimics natural pathways, can be highly efficient | Often substrate-specific, can be mechanistically complex |
| Hetero-Diels-Alder | Diene and Dienophile | Kinetic | High stereoselectivity, convergent | Requires specific diene/dienophile precursors |
Visualization of Synthetic Pathways
General Workflow for Spiroketal Synthesis
Caption: Overview of synthetic routes to spiroketals.
Logical Relationship of Catalyst and Substrate in Transition-Metal Catalysis
Caption: Mechanism of metal-catalyzed spiroketalization.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals [beilstein-journals.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organohalogenite-Catalyzed Spiroketalization: Enantioselective Synthesis of Bisbenzannulated Spiroketal Cores | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. oaepublish.com [oaepublish.com]
- 15. Biomimetic synthesis - Wikipedia [en.wikipedia.org]
- 16. arkat-usa.org [arkat-usa.org]
- 17. The hetero-Diels-Alder approach to spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An efficient synthesis of highly functionalized [5,6] aromatic spiroketals by hetero-Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,4-Dioxaspiro[4.4]non-6-ene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 1,4-Dioxaspiro[4.4]non-6-ene (also known as 2-Cyclopenten-1-one ethylene ketal), ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures for this compound, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. The following are critical safety measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a flame-retardant lab coat.[1]
-
Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ignition Sources: This compound is a flammable liquid.[1] All sources of ignition, such as open flames, hot surfaces, and sparks, must be strictly avoided in the handling and storage areas. Use only non-sparking tools when handling containers of this chemical.
-
Peroxide Formation: Like many ethers, this compound may form explosive peroxides upon storage and exposure to air.[3][4] Containers should be dated upon opening and tested for peroxides if stored for extended periods or before any distillation or concentration steps. If peroxides are suspected, do not handle the container and contact your institution's environmental health and safety (EHS) office immediately.[4][5][6]
Quantitative Data for this compound
A summary of the key physical and safety data for this compound is provided below for quick reference.
| Property | Value |
| CAS Number | 695-56-7[1][7] |
| Molecular Formula | C₇H₁₀O₂[1][7] |
| Molecular Weight | 126.15 g/mol [1][7] |
| Physical Form | Liquid[1] |
| Boiling Point | 59-62 °C at 16 mmHg[1] |
| Density | 1.067 g/mL at 25 °C[1] |
| Flash Point | 44 °C (111.2 °F) - closed cup[1] |
| Hazard Classification | Flammable Liquid (GHS Category 3)[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. The following is a general procedural guide:
1. Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and chemically compatible waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to hazardous reactions.
-
The container must be in good condition, with a secure, tightly sealing lid to prevent leaks and evaporation.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards, such as "Flammable Liquid".
-
Include the accumulation start date on the label.
3. Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
The storage area must be cool, dry, and well-ventilated, away from heat and direct sunlight.
-
Ensure the storage area has secondary containment to control any potential spills.
4. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][8][9][10]
-
The primary method of disposal for flammable organic liquids is typically incineration at a permitted hazardous waste facility.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and remove all ignition sources.
-
For small spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or commercial sorbent pads.[2]
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
For large spills, contact your institution's EHS emergency response team immediately.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key decision-making process and workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Spill response plan for this compound.
References
- 1. 2-Cyclopenten-1-one ethylene ketal 95 695-56-7 [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal [cool.culturalheritage.org]
- 5. ethz.ch [ethz.ch]
- 6. reddit.com [reddit.com]
- 7. scbt.com [scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Personal protective equipment for handling 1,4-Dioxaspiro[4.4]non-6-ene
For Immediate Reference: Key Safety Protocols for 1,4-Dioxaspiro[4.4]non-6-ene
This guide provides crucial safety and handling information for researchers, scientists, and drug development professionals working with this compound (CAS: 695-56-7). Adherence to these protocols is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Chemical safety goggles or face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Hands | Chemical-resistant gloves | Nitrile, butyl rubber, neoprene, or PVC coated gloves are recommended. |
| Body | Protective clothing or impermeable coveralls | Long-sleeved lab coat is a minimum requirement. For larger quantities or risk of splashing, a Tyvek® coverall suit is recommended. |
| Respiratory | Air-purifying respirator or supplied-air respirator | A NIOSH-approved half-mask or full-face air-purifying respirator with an organic vapor cartridge is required. In situations where exposure limits may be exceeded, a positive-pressure, air-supplying respirator is necessary. |
Operational and Handling Plan
A systematic approach to handling this compound is critical to minimize risk. The following workflow outlines the key steps for safe handling from receipt to disposal.
Step-by-Step Handling Procedures
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the container is properly labeled.
-
Storage : Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Preparation : All work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.
-
Personal Protective Equipment : Before handling, don the required PPE as detailed in the table above.
-
Dispensing : When dispensing the chemical, use caution to avoid splashes or the generation of aerosols.
-
During Experimentation : Handle the chemical with care, avoiding contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water.
-
Waste Collection : Collect all waste materials, including contaminated consumables, in a clearly labeled and sealed container.
Disposal Plan
Chemical waste must be managed in accordance with local, state, and federal regulations.
-
Waste Segregation : Do not mix waste containing this compound with other waste streams unless explicitly permitted.
-
Containerization : Use a dedicated, properly labeled, and sealed container for the waste.
-
Disposal Request : Contact your institution's environmental health and safety (EHS) department to arrange for the pickup and disposal of the chemical waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
By adhering to these safety protocols, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
